Indole-7-carboxylic acid
描述
The exact mass of the compound 1H-Indole-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDOBVFESNNYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061869 | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-83-3 | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YV38W955 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Indole-7-carboxylic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of indole-7-carboxylic acid. It includes detailed experimental protocols for its synthesis and analysis, along with visualizations of key experimental and logical workflows relevant to its application in research and drug development.
Core Physical and Chemical Properties
This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules.[1] Its unique structure allows for diverse functionalization, making it a key intermediate in medicinal chemistry.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | White to Gray to Brown powder/crystal | [1] |
| Melting Point | 202 °C | [1] |
| Boiling Point | 419.6 ± 18.0 °C (Predicted) | [1] |
| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |
| Water Solubility | Soluble | [1] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1H-indole-7-carboxylic acid | [2] |
| CAS Number | 1670-83-3 | [2] |
| pKa | 4.55 ± 0.10 (Predicted) | [1] |
| ¹H NMR | See detailed protocol below | |
| ¹³C NMR | See detailed protocol below | |
| IR Spectroscopy | See detailed protocol below | |
| Mass Spectrometry | See detailed protocol below |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
A common route for the synthesis of indole derivatives is the Fischer indole synthesis. A more specific method for a substituted indole-2-carboxylic acid involves the hydrolysis of its ester, which can be adapted. For instance, the synthesis of 4-bromo-7-methylindole-2-carboxylic acid involves the hydrolysis of its ethyl ester using a potassium hydroxide solution.[3] A general workflow for synthesizing and purifying this compound is illustrated below.
Protocol for Hydrolysis of an Indole Ester to this compound (Adapted):
-
Dissolution: Dissolve the crude this compound ester in a suitable alcohol (e.g., ethanol).
-
Hydrolysis: Add an aqueous solution of a base, such as 10% potassium hydroxide, to the ester solution.[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Acid:
-
If a solid precipitates, filter the mixture.
-
Dissolve the solid in water.
-
For decolorization, activated carbon can be added, and the solution refluxed, followed by filtration.
-
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., 10% hydrochloric acid) to precipitate the carboxylic acid.[3]
-
Purification:
-
Filter the precipitated solid.
-
Wash the solid with cold water.
-
Dry the purified this compound under a vacuum.[3]
-
Solid carboxylic acids can be effectively purified by recrystallization from appropriate solvents such as ethanol, aqueous ethanol, or toluene.[4]
General Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under a vacuum.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
¹H NMR Spectroscopy:
-
The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm.[5]
-
The N-H proton of the indole ring also gives a characteristic signal.
-
The aromatic protons on the indole ring will show characteristic splitting patterns in the aromatic region (approximately 7-8.5 ppm).
¹³C NMR Spectroscopy:
-
The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-180 ppm.[5]
-
The carbons of the indole ring will have distinct chemical shifts that can be assigned based on established data for indole derivatives.[6]
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.
-
N-H Stretch (Indole): A peak around 3400 cm⁻¹ is characteristic of the N-H bond in the indole ring.[7]
-
C=O Stretch (Carbonyl): A strong absorption band should appear between 1760 and 1690 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.[7]
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region corresponds to the C-O single bond.
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Sample Preparation and Analysis:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
The sample is then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[8][9]
-
The analysis can be performed in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.[10]
Expected Results:
-
The molecular ion peak corresponding to the exact mass of this compound (C₉H₇NO₂) should be observed.
-
Characteristic fragmentation patterns can provide further structural confirmation.
Application in Drug Discovery
Indole carboxylic acids are recognized as important scaffolds in drug discovery due to their diverse biological activities.[11] They can serve as starting materials for the synthesis of more complex molecules with therapeutic potential, such as anticancer or antiviral agents.[12][13][14][15]
The general workflow for utilizing this compound in a drug discovery program is outlined below.
This workflow highlights the journey from a basic building block like this compound to a potential drug candidate through systematic chemical modification and biological evaluation. The carboxylic acid moiety provides a convenient handle for creating a diverse library of derivatives, for example, through amide bond formation with various amines.[12] These derivatives can then be screened for desired biological activities, and promising "hits" can be further optimized to improve their potency, selectivity, and pharmacokinetic properties.
References
- 1. 1H-Indole-7-carboxylic acid CAS#: 1670-83-3 [amp.chemicalbook.com]
- 2. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1H-Indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Indole-7-carboxylic acid, a pivotal heterocyclic compound. Due to its unique structural features, this indole derivative serves as a critical intermediate and building block in the synthesis of a wide range of functional molecules, particularly in the fields of pharmaceuticals and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant application as a scaffold in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
1H-Indole-7-carboxylic acid is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a carboxylic acid group substituted at position 7 of the indole core.
Table 1: Chemical Identifiers for 1H-Indole-7-carboxylic acid
| Identifier | Value | Reference |
| CAS Number | 1670-83-3 | [1][2][3][4] |
| IUPAC Name | 1H-indole-7-carboxylic acid | [1][4] |
| Molecular Formula | C₉H₇NO₂ | [1][4] |
| Molecular Weight | 161.16 g/mol | [1][4] |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)NC=C2 | [1][4] |
| InChI Key | IPDOBVFESNNYEE-UHFFFAOYSA-N | [1][4] |
Table 2: Physicochemical Data for 1H-Indole-7-carboxylic acid
| Property | Value | Reference |
| Melting Point | 202 °C | [5] |
| Boiling Point | 419.6 ± 18.0 °C (Predicted) | [5] |
| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.55 ± 0.10 (Predicted) | [5] |
| Water Solubility | Soluble | [5] |
| Physical Form | White to gray or brown powder/crystal | [5] |
Table 3: Spectroscopic Data Summary
| Spectroscopy Type | Data Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| Mass Spectrometry (MS) | Available |
| Infrared (IR) | Available |
Synthesis of 1H-Indole-7-carboxylic acid
The synthesis of 1H-Indole-7-carboxylic acid can be achieved through various synthetic routes. A common and effective strategy involves the formylation of a suitable indole precursor followed by oxidation. The following workflow and protocol describe a representative synthesis starting from 1H-indole.
This protocol provides a general methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
Step 1: Vilsmeier-Haack Formylation of 1H-Indole to 1H-Indole-7-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous N,N-Dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 1H-Indole in an appropriate anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent.
-
Workup: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1H-Indole-7-carbaldehyde, can be purified using column chromatography.
Step 2: Oxidation of 1H-Indole-7-carbaldehyde to 1H-Indole-7-carboxylic acid
-
Reaction Setup: Suspend the 1H-Indole-7-carbaldehyde obtained from Step 1 in a mixture of ethanol and water.
-
Oxidation: Add a solution of sodium hydroxide followed by the portion-wise addition of a suitable oxidizing agent, such as silver(I) oxide (Ag₂O). Stir the mixture at room temperature overnight.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts.
-
Isolation: Acidify the filtrate with a dilute solution of hydrochloric acid (HCl) until a precipitate forms.
-
Purification: Collect the solid precipitate (1H-Indole-7-carboxylic acid) by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Application in Drug Discovery: Allosteric Inhibition of IGF-1R
1H-Indole-7-carboxylic acid is a valuable scaffold in medicinal chemistry. Its derivatives have been instrumental in the discovery of a novel class of allosteric inhibitors for the Insulin-like Growth Factor-1 Receptor (IGF-1R).[6][7]
The IGF-1R signaling pathway is a critical network that regulates cell proliferation, growth, and survival.[1] Its dysregulation is implicated in the progression of various cancers, making it an attractive therapeutic target.[2] The pathway is primarily activated by its ligand, IGF-1, which triggers two main downstream signaling cascades: the PI3K-Akt-mTOR pathway and the Ras-MAPK pathway.[2][3]
Allosteric inhibitors offer a promising strategy for achieving high selectivity, as they bind to less conserved regions of the kinase domain, distinct from the highly conserved ATP-binding site targeted by traditional kinase inhibitors. A derivative of 1H-Indole-7-carboxylic acid, specifically 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, was identified as a potent allosteric inhibitor with nanomolar biochemical activity against IGF-1R.[6]
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of Indole-7-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Indole-7-carboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This document also includes detailed experimental protocols and a workflow diagram to facilitate the replication and interpretation of these critical analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals for the protons of the indole ring and the carboxylic acid group.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.9 | br s | - | COOH |
| ~11.5 | br s | - | N-H |
| ~7.9 | d | ~7.8 | H-4 |
| ~7.6 | t | ~3.0 | H-2 |
| ~7.5 | d | ~7.5 | H-6 |
| ~7.1 | t | ~7.7 | H-5 |
| ~6.6 | t | ~2.5 | H-3 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and br (broad).
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O |
| ~135.0 | C-7a |
| ~128.5 | C-3a |
| ~127.0 | C-2 |
| ~125.0 | C-6 |
| ~122.0 | C-4 |
| ~120.5 | C-5 |
| ~118.0 | C-7 |
| ~102.0 | C-3 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and indole moieties.
Table 3: Key FT-IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H | Stretching |
| ~3400 | N-H | Stretching |
| ~1680 | C=O | Stretching |
| ~1600, ~1450 | C=C | Aromatic Stretching |
| ~1300 | C-O | Stretching |
| ~750 | C-H | Aromatic Out-of-plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 144 | [M - OH]⁺ |
| 116 | [M - COOH]⁺ or [M - H₂O - CO]⁺ |
| 89 | [116 - HCN]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible spectroscopic data. The following are typical experimental protocols for the techniques described above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
-
Ensure the final sample height in the tube is around 4-5 cm.
Data Acquisition:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: ~16 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2 seconds
-
Proton decoupling is applied to simplify the spectrum.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal is clean before use.[2]
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[2]
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Potassium Bromide (KBr) Pellet:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[2]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent pellet.[2]
-
Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[2]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. The sample can be heated to ensure volatilization.[3]
-
Bombard the gaseous molecules with a beam of electrons, typically with an energy of 70 eV.[3][4]
-
The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Quantum Chemical Studies of Indole-7-Carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of Indole-7-carboxylic acid. While direct, extensive quantum chemical studies on this specific molecule are not widely published, this document outlines the established computational and experimental protocols used for analogous indole derivatives. By leveraging data and methodologies from studies on related compounds, this guide serves as a robust framework for initiating and conducting in-depth research on this compound, a molecule of interest in medicinal chemistry and materials science.
Introduction to this compound
This compound (C₉H₇NO₂) is a heterocyclic compound featuring an indole ring system substituted with a carboxylic acid group at the 7-position.[1][2][3] The indole scaffold is a prominent feature in many biologically active compounds, and the carboxylic acid moiety can significantly influence its electronic properties, reactivity, and potential as a pharmacophore. Quantum chemical studies are essential for elucidating the molecular structure, spectroscopic properties, and electronic characteristics that govern its behavior and potential applications.
Molecular Information:
Computational Methodology: A Practical Protocol
The following protocol outlines a standard and effective methodology for the quantum chemical analysis of this compound, based on successful studies of similar molecules like 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid and other indole derivatives.[4][5]
Experimental Protocol: Computational Details
-
Software: Gaussian suite of programs (e.g., Gaussian 16) is a standard choice for these calculations. Visualization of results can be performed using software like GaussView, and Natural Bond Orbital (NBO) analysis is often conducted using the NBO 3.1 program implemented within Gaussian.
-
Methodology: Density Functional Theory (DFT) is the most common and reliable method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted choice that provides a good balance between accuracy and computational cost for organic molecules.[4]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended.[4] The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) are crucial for describing the geometry of bonds accurately.
-
Geometry Optimization: The molecular structure of this compound should be fully optimized in the gas phase without any symmetry constraints. A potential energy scan of the carboxylic acid group's dihedral angle is advisable to locate the global minimum energy conformer.[4] The optimization is confirmed by ensuring that no imaginary frequencies are present in the subsequent vibrational frequency calculation.
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This serves two purposes: to confirm the optimized structure is a true minimum on the potential energy surface and to allow for the assignment of experimental infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental values.
-
Electronic Properties:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.[6]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of intermolecular interactions.
-
-
Solvent Effects: To simulate a more realistic biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Data Presentation: Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from a comprehensive quantum chemical study of this compound. The values presented are illustrative and based on data from related indole carboxylic acids.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | C=O | ~1.22 |
| C-O | ~1.35 | |
| O-H | ~0.97 | |
| N-H | ~1.01 | |
| C-C (indole) | 1.37 - 1.45 | |
| Bond Angles | O=C-O | ~123.0 |
| C-O-H | ~107.0 | |
| C-N-H | ~125.0 |
| Dihedral Angles | C-C-C=O | ~180.0 (for planar conformer) |
Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)
| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | ~3500 | ~3450-3550 | Carboxylic acid O-H |
| N-H stretch | ~3400 | ~3350-3450 | Indole N-H |
| C=O stretch | ~1720 | ~1680-1730 | Carboxylic acid C=O |
| C=C stretch (ring) | ~1600 | ~1580-1620 | Aromatic ring stretch |
| C-N stretch | ~1350 | ~1330-1380 | Indole C-N stretch |
| O-H bend | ~1250 | ~1210-1300 | In-plane O-H bend |
Table 3: Key Electronic and Quantum Chemical Descriptors
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity, stability |
| Dipole Moment | ~3.5 D | Molecular polarity |
| Ionization Potential | 6.5 eV | Energy to remove an electron |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |
Visualizations: Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in the quantum chemical study of this compound.
Caption: A typical workflow for the quantum chemical analysis of this compound.
Caption: HOMO-LUMO interactions in a potential drug-target binding scenario.
Caption: Logical relationship for correlating theoretical and experimental spectroscopic data.
Potential Applications in Drug Development
Quantum chemical studies provide critical insights that can accelerate drug discovery and development:
-
Pharmacophore Modeling: Understanding the 3D geometry and electronic properties of this compound helps in designing new molecules with improved binding affinity to biological targets.
-
Reactivity and Metabolism Prediction: MEP and HOMO-LUMO analysis can predict how the molecule might interact with metabolic enzymes, offering early insights into its pharmacokinetic profile.
-
Molecular Docking: The optimized geometry from DFT calculations provides a high-quality input structure for molecular docking simulations, which are used to predict the binding mode and affinity of a ligand to a protein receptor.[4] Studies on related molecules have successfully used this approach to identify potential inhibitors for targets like aromatase.[4]
Conclusion
This guide provides a foundational framework for conducting comprehensive quantum chemical studies on this compound. By applying the detailed DFT-based protocols, researchers can generate high-quality data on its structural, spectroscopic, and electronic properties. These theoretical insights, when correlated with experimental findings, are invaluable for understanding the fundamental nature of the molecule and for guiding its application in fields such as medicinal chemistry and materials science. The provided workflows and data structures serve as a practical starting point for new research endeavors in this area.
References
- 1. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Indole-7-Carboxylic Acid
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, history, and key experimental data of Indole-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and known biological significance of this important heterocyclic compound.
Executive Summary
This compound, a substituted derivative of the indole bicyclic heterocycle, has emerged as a valuable building block in medicinal chemistry and organic synthesis. While the parent indole was first isolated in 1866, the specific history of its 7-carboxy derivative is intertwined with the development of synthetic methodologies for selectively functionalizing the indole nucleus. This guide traces the historical context of its synthesis, presents its physicochemical properties in a structured format, details relevant experimental protocols, and explores its biological implications.
Historical Context and Discovery
The direct historical account of the first synthesis of this compound is not prominently documented. Its history is closely linked to the broader development of synthetic methods for producing substituted indoles. One of the earliest and most versatile methods, the Fischer indole synthesis, was discovered by Emil Fischer in 1883.[1] While this method is powerful, achieving specific substitution at the 7-position can be challenging and often depends on the availability of appropriately substituted phenylhydrazine precursors.
A significant advancement for the synthesis of 7-substituted indoles was the development of the Bartoli indole synthesis. This reaction utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to produce 7-substituted indoles, offering a more direct route to compounds like this compound.[2]
An early report from 1958 by Stanley M. Parmerter, A. Gilbert Cook, and William Dixon describes the synthesis of ethyl 7-nitroindole-2-carboxylate via the Fischer rearrangement of the corresponding o-nitrophenylhydrazone.[3] Subsequent hydrolysis and decarboxylation of this compound and its relatives provided access to various nitroindoles. While not this compound itself, this work represents a key step in accessing the 7-substituted indole core. The synthesis of this compound likely emerged from the application and refinement of such established indole synthetic strategies.
Physicochemical Properties
Quantitative data for this compound are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| CAS Number | 1670-83-3 | [4] |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents like DMSO and methanol | |
| pKa | Not reported |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. A plausible synthetic route involves the oxidation of the corresponding 7-methylindole.
Synthesis of this compound from 7-Methylindole
This protocol is adapted from general oxidation procedures for converting methyl groups on aromatic rings to carboxylic acids.
Materials and Reagents:
-
7-Methylindole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylindole in a suitable solvent such as a mixture of pyridine and water.
-
Oxidation: Slowly add an aqueous solution of potassium permanganate to the stirred solution of 7-methylindole. The reaction is exothermic and should be controlled by the rate of addition.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Wash the filter cake with a small amount of hot water.
-
Isolation: Combine the filtrate and washings. Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude acid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Below is a DOT script for a workflow diagram of this synthesis.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the carboxylic acid proton. The carbon NMR will show the corresponding signals for the carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as Electrospray Ionization (ESI) mass spectrometry.
-
Infrared (IR) Spectroscopy: The presence of the carboxylic acid and N-H functional groups can be confirmed by characteristic absorption bands in the IR spectrum.
-
Melting Point Analysis: The melting point of the purified product can be determined and compared to literature values if available.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be assessed by HPLC analysis.
Biological Significance and Signaling Pathways
While specific signaling pathways involving this compound are not extensively characterized in the literature, the broader class of indole carboxylic acids has shown significant biological activity. For instance, certain hydroxyindole carboxylic acids have been identified as inhibitors of receptor-type protein tyrosine phosphatase beta (RPTPβ), a potential target in angiogenesis.[5]
The proposed mechanism of action for these inhibitors involves the carboxylic acid moiety anchoring the inhibitor to the active site of the phosphatase. This interaction blocks the enzyme's ability to dephosphorylate its target substrates, thereby modulating downstream signaling pathways.
Below is a conceptual diagram illustrating the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway by a phosphatase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Presence of Indole-7-Carboxylic Acid in Nature: A Technical Guide for Researchers
A comprehensive review of scientific literature and natural product databases reveals no definitive evidence for the natural occurrence of indole-7-carboxylic acid. While the indole scaffold is a ubiquitous and vital component of numerous naturally occurring bioactive compounds, the 7-carboxy isomer remains conspicuously absent from reported isolations from plant, fungal, bacterial, and marine sources. This technical guide provides an in-depth analysis of the current state of knowledge, focusing on naturally occurring indole carboxylic acid derivatives to offer a comparative context for researchers, scientists, and drug development professionals.
Natural Occurrence: A Tale of Isomeric Dominance
The vast majority of naturally occurring indole carboxylic acids are derivatives of indole-3-carboxylic acid . This isomer is a common metabolite derived from the degradation of the essential amino acid tryptophan by a multitude of organisms. In contrast, extensive searches of chemical and biological databases, as well as a thorough review of scientific literature, have not yielded any confirmed reports of this compound being isolated as a natural product.
While various indole alkaloids have been identified in marine sponges, fungi, and bacteria, these are typically complex structures where the indole nucleus is substituted at other positions, most commonly the 3-position.[1][2] The biosynthesis of indole alkaloids predominantly proceeds through enzymatic pathways that favor functionalization at the C2 and C3 positions of the indole ring.[3]
Biosynthesis: The Tryptophan-Centric Paradigm
The biosynthesis of indole-containing secondary metabolites almost universally originates from the amino acid L-tryptophan.[3] Microbial and plant metabolic pathways typically involve enzymes that act on the tryptophan side chain, leading to intermediates like indole-3-pyruvic acid and indole-3-acetaldehyde, which are precursors to indole-3-acetic acid and other indole-3-substituted derivatives.[4][5]
The enzymatic machinery for the direct carboxylation of the indole ring at the 7-position has not been described in any organism to date. This suggests that if this compound were to exist in nature, it would likely be the product of a novel and yet-to-be-discovered biosynthetic pathway.
Diagram of Tryptophan Metabolism to Indole-3-Carboxylic Acid:
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan - Wikipedia [en.wikipedia.org]
Indole-7-Carboxylic Acid: A Versatile Scaffold in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Indole-7-carboxylic acid has emerged as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique structural motif, featuring a reactive carboxylic acid handle on the electron-rich indole core, provides a versatile platform for a wide array of chemical transformations. This technical guide explores the core reactivity and synthetic applications of this compound, offering a comprehensive overview of its utility in the development of novel therapeutics and other functional molecules.
Physicochemical Properties and Reactivity
This compound is a white to off-white crystalline solid with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] The presence of both a carboxylic acid group and an N-H group on the indole ring allows for a diverse range of functionalization strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 1670-83-3 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 210-213 °C |
The reactivity of this compound is characterized by the interplay between the indole nucleus and the carboxylic acid functionality. The indole N-H is weakly acidic and can be deprotonated with a suitable base to facilitate N-alkylation or N-arylation. The carboxylic acid group can readily undergo esterification, amidation, and other standard transformations. The indole ring itself is susceptible to electrophilic substitution, although the position of substitution can be influenced by the directing effect of the C7-carboxylic acid group. Furthermore, the benzene portion of the indole ring can be functionalized through modern cross-coupling methodologies.
Key Synthetic Transformations
This compound serves as a versatile precursor for a variety of synthetic transformations, enabling the construction of diverse molecular architectures.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for derivatization, allowing for the introduction of a wide range of functional groups.
Esterification of this compound is a fundamental transformation, often employed to protect the carboxylic acid or to modulate the pharmacokinetic properties of a target molecule. The Fischer-Speier esterification is a common method used for this purpose.
Experimental Protocol: Fischer-Speier Esterification of this compound
-
Reactants: To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in methanol, slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq) at 0 °C.[1]
-
Reaction Conditions: The reaction mixture is then heated to reflux for 20 hours.[1]
-
Work-up and Purification: After completion, the methanol is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, and the organic phase is washed with a saturated sodium carbonate solution and brine. The organic layer is dried and concentrated to yield methyl 1H-indole-7-carboxylate.[1]
Table 2: Representative Esterification of this compound
| Alcohol | Catalyst | Reaction Conditions | Yield | Reference |
| Methanol | H₂SO₄ | Reflux, 20 h | Not specified | [1] |
Amide bond formation is a critical reaction in drug discovery, and this compound can be readily coupled with a variety of amines using standard coupling reagents.
Experimental Protocol: Amide Coupling of this compound with Benzylamine
-
Activation: To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) to the activated carboxylic acid solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to afford N-benzyl-1H-indole-7-carboxamide.
Table 3: Representative Amide Coupling of this compound
| Amine | Coupling Reagent | Base | Solvent | Yield |
| Benzylamine | HATU | DIPEA | DMF | High |
| 4-(aminomethyl)phenyl)methanesulfonamide | Not specified | Not specified | Not specified | 56%[2] |
N-Functionalization of the Indole Ring
The nitrogen atom of the indole ring offers another site for modification, which can significantly impact the biological activity of the resulting molecule.
N-alkylation is a common strategy to introduce alkyl groups onto the indole nitrogen. This is typically achieved by deprotonating the N-H with a base, followed by reaction with an alkyl halide.
Experimental Protocol: N-Alkylation of this compound with Methyl Iodide
-
Deprotonation: To a solution of this compound (1.0 eq) in a dry, aprotic solvent such as DMF, add a strong base like sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.
-
Alkylation: After stirring for a short period, add methyl iodide (1.2 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization to yield 1-methyl-1H-indole-7-carboxylic acid.
Table 4: Representative N-Alkylation of this compound
| Alkyl Halide | Base | Solvent | Yield |
| Methyl Iodide | NaH | DMF | Good to high |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Not specified |
C-C Bond Formation on the Indole Core
Modern cross-coupling reactions have enabled the direct functionalization of the indole core, providing access to a wide range of substituted derivatives. While reactions at the C2 and C3 positions are more common, methods for functionalizing the benzene ring have also been developed.
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between a halide and an organoboron species. For this compound, this typically involves prior halogenation of the indole ring. For instance, 7-bromoindole derivatives can be coupled with various aryl or heteroaryl boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromoindole Derivative
-
Reactants: To a reaction vessel under an inert atmosphere, add the 7-bromoindole derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (2.0-3.0 eq).[3]
-
Solvent: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.[3]
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-120 °C and monitor the progress by TLC or LC-MS.[3]
-
Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[3]
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. Similar to the Suzuki coupling, this reaction on the this compound scaffold would typically require a pre-installed halide at the desired position.
Experimental Protocol: Sonogashira Coupling of a 7-Iodoindole Derivative
-
Reactants: In a reaction flask under an inert atmosphere, combine the 7-iodoindole derivative (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine.
-
Solvent: Use a suitable degassed solvent like THF or DMF.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed to remove the amine salt. The product is purified by chromatography.
Application in the Synthesis of Biologically Active Molecules
This compound and its derivatives are valuable precursors for the synthesis of a variety of biologically active compounds, including clinical drug candidates.
RIPK1 Inhibitors for Inflammatory Diseases
Receptor-Interacting Protein Kinase 1 (RIPK1) has been identified as a key mediator of inflammation and cell death, making it an attractive therapeutic target for a range of inflammatory diseases. Small molecule inhibitors of RIPK1 have shown promise in preclinical and clinical studies. One such inhibitor, GSK2982772, is a first-in-class, selective RIPK1 kinase inhibitor that has been evaluated in clinical trials for psoriasis, rheumatoid arthritis, and ulcerative colitis.[4][5] The core structure of many RIPK1 inhibitors features a substituted indole or a related heterocyclic scaffold, highlighting the importance of indole building blocks in this area of drug discovery. While the direct synthesis of GSK2982772 from this compound is not explicitly detailed in the available literature, the general synthetic strategies for related complex heterocyclic systems often rely on functionalized indole precursors.
RIPK1 Signaling Pathway and Inhibition
RIPK1 plays a crucial role in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed that can lead to either cell survival and inflammation via NF-κB activation or to programmed cell death through apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that is highly inflammatory.
Caption: RIPK1 signaling pathway and the inhibitory action of GSK2982772.
Workflow for the Synthesis of a Hypothetical RIPK1 Inhibitor Core
The following workflow illustrates a general strategy for constructing a complex heterocyclic system that could serve as a core for a RIPK1 inhibitor, starting from this compound.
Caption: General synthetic workflow for elaborating this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a multitude of synthetic manipulations, providing access to a rich diversity of complex molecular structures. The strategic application of both classical and modern synthetic methodologies to this scaffold has proven to be a fruitful approach in the discovery and development of new therapeutic agents. As research into novel chemical entities continues, the importance of this compound as a key starting material is poised to grow, further solidifying its role in the advancement of medicinal chemistry and materials science.
References
- 1. Methyl 1H-indole-7-carboxylate | 93247-78-0 [chemicalbook.com]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Indole-7-Carboxyl Group: A Technical Guide to its Reactivity and Synthetic Utility
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Functionalization of the Carboxyl Group at the Indole-7 Position.
This whitepaper provides an in-depth analysis of the chemical reactivity of the carboxyl group located at the 7-position of the indole scaffold, a crucial pharmacophore in modern drug discovery. This guide offers detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to empower researchers in the fields of medicinal chemistry and drug development.
Executive Summary
The indole nucleus is a privileged structural motif found in a vast array of biologically active compounds. While much attention has been focused on the functionalization of the C2 and C3 positions, the benzene portion of the indole ring, particularly the C7 position, offers unique opportunities for structural modification to fine-tune pharmacological properties. This guide specifically elucidates the reactivity of the carboxyl group at the C7 position, a key functional handle for derivatization. We will explore its conversion into esters and amides, provide detailed experimental procedures, and discuss its involvement in significant biological signaling pathways.
Reactivity of the Indole-7-Carboxyl Group
The carboxyl group at the C7 position of the indole ring exhibits typical reactivity for an aromatic carboxylic acid, readily undergoing transformations such as esterification and amidation. However, its reactivity is influenced by the electronic properties of the bicyclic indole system. The indole ring is an electron-rich heterocycle, which can influence the acidity of the carboxylic acid and the reactivity of its derivatives.
Direct functionalization of the C7 position of an unsubstituted indole can be challenging due to the intrinsic reactivity of the pyrrole ring, which favors electrophilic substitution at the C3 and C2 positions.[1] Therefore, derivatization of the C7-carboxyl group is often a key step in the synthesis of more complex indole-containing molecules. Strategies involving directing groups have been developed to facilitate functionalization at the C7 position.[2][3][4]
Key Reactions and Experimental Protocols
The conversion of the indole-7-carboxyl group into esters and amides is fundamental for generating diverse chemical libraries for drug discovery.
Esterification
Fischer-Speier esterification is a classical and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5][6] This method is applicable to indole-7-carboxylic acid.
Experimental Protocol: Fischer-Speier Esterification of this compound
This protocol is adapted from a general procedure for the esterification of indole-3-carboxylic acid and is applicable to this compound.[7]
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.0 equivalent).
-
Add a magnetic stir bar.
-
In a fume hood, add an excess of anhydrous alcohol (e.g., methanol, ethanol) to serve as both reactant and solvent.
-
Stir the mixture to dissolve the carboxylic acid.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). Caution: The addition is exothermic.[7]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (the boiling point of the alcohol).
-
Continue refluxing with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
-
Work-up and Purification:
-
After completion, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-cold water, which may cause the ester to precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: CO₂ evolution will occur.[7]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure indole-7-carboxylate ester.
-
Amidation
Amide bond formation is a cornerstone of medicinal chemistry. The carboxyl group of this compound can be activated by various coupling agents to facilitate its reaction with a wide range of amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for this purpose.
Experimental Protocol: HATU-Mediated Amidation of this compound
This is a general and robust protocol for the synthesis of indole-7-carboxamides.
-
Reaction Setup:
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 - 1.5 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 - 1.2 equivalents) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Pour the reaction mixture into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure indole-7-carboxamide.
-
Data Presentation: Reactivity and Biological Activity
The following tables summarize quantitative data for the synthesis and biological evaluation of this compound derivatives.
Table 1: Synthesis of Indole-7-Carboxamides via Larock Indole Synthesis *
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenyl-1H-indole-7-carboxamide | 75-85 |
| 2 | 1-Hexyne | 2-Butyl-1H-indole-7-carboxamide | 70-80 |
| 3 | Diphenylacetylene | 2,3-Diphenyl-1H-indole-7-carboxamide | 80-90 |
*Yields are hypothetical but based on typical outcomes for the Larock indole synthesis.
Table 2: Biological Activity of Indole-based HIV-1 Integrase Inhibitors [8]
| Compound | Modification | IC₅₀ (µM) |
| 1 | Indole-2-carboxylic acid (parent) | 32.37 |
| 17a | C6-halogenated benzene ring | 3.11 |
Role in Signaling Pathways and Drug Development
Derivatives of this compound are being investigated for their potential to modulate key signaling pathways implicated in various diseases.
STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Aberrant STING activation is linked to a number of inflammatory and autoimmune diseases. Novel indole derivatives are being designed as inhibitors of the STING pathway, representing a promising therapeutic strategy.[4] These inhibitors often work by covalently modifying cysteine residues on the STING protein, thereby blocking its downstream signaling.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Indole derivatives have been shown to modulate this pathway, often by inhibiting the phosphorylation of key components like the p65 subunit, thereby preventing its translocation to the nucleus and subsequent transactivation of pro-inflammatory genes.[8]
Conclusion
The carboxyl group at the 7-position of the indole ring is a versatile functional group that provides a gateway to a wide array of novel chemical entities. Standard organic transformations, such as esterification and amidation, can be readily applied to generate libraries of compounds for biological screening. The strategic modification of this position has already shown promise in the development of inhibitors for critical signaling pathways involved in inflammation and viral infections. This technical guide provides the necessary foundational knowledge and practical protocols to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
An In-depth Technical Guide on the Electronic Properties of the Indole Nucleus in Indole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of the indole nucleus in indole-7-carboxylic acid. The strategic placement of the carboxylic acid group at the 7-position significantly influences the electron density distribution, spectroscopic behavior, and reactivity of the indole core, making it a molecule of interest in medicinal chemistry and materials science. This document details the theoretical and experimental characterization of these properties, offering valuable data and methodologies for researchers in the field.
Core Electronic and Physicochemical Properties
The electronic nature of the indole ring is characterized by a π-electron-rich system, making it susceptible to electrophilic substitution, primarily at the C3 position. However, the introduction of a carboxylic acid group, an electron-withdrawing substituent, at the C7 position of the benzene ring modulates this reactivity. This substitution influences the overall electron density distribution across both the pyrrole and benzene moieties of the indole nucleus.
| Property | Value | Source |
| Predicted pKa | 4.55 ± 0.10 | [1] |
| Molecular Weight | 161.16 g/mol | [2] |
| Melting Point | 202 °C | [1] |
| Water Solubility | Soluble | [1] |
Table 1: Physicochemical Properties of this compound. This table summarizes key physicochemical parameters of this compound, providing a foundational understanding of its general characteristics.
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the electronic structure and properties of molecules. For this compound, NMR, UV-Vis, and fluorescence spectroscopy provide critical insights into the arrangement and behavior of its electrons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical environment of atomic nuclei. The ¹H and ¹³C NMR spectra of this compound reveal the influence of the carboxylic acid group on the electron density of the indole ring.
¹H NMR Spectrum: The proton NMR spectrum of this compound shows distinct signals for the protons on the indole nucleus. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group. A publicly available ¹H NMR spectrum provides the basis for the following assignments.[3]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H1 (N-H) | ~11.0 | br s |
| H3 | ~7.3 | t |
| H2 | ~6.6 | t |
| H4 | ~7.9 | d |
| H5 | ~7.2 | t |
| H6 | ~7.8 | d |
Table 2: ¹H NMR Chemical Shift Assignments for this compound. This table details the assigned chemical shifts and multiplicities of the protons in this compound, offering a guide for spectral interpretation.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 170-180 |
| C7 | 125-135 |
| C7a | 135-140 |
| C3a | 125-130 |
| C4 | 120-125 |
| C5 | 120-125 |
| C6 | 120-125 |
| C2 | 120-125 |
| C3 | 100-105 |
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound. This table provides estimated chemical shift ranges for the carbon atoms in this compound based on known data for similar structures, serving as a preliminary guide for spectral analysis.
UV-Visible and Fluorescence Spectroscopy
The UV-Vis absorption and fluorescence emission spectra of indole and its derivatives are sensitive to substituent effects and the solvent environment.[7][8] The carboxylic acid group at the 7-position is expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted indole due to the extension of the conjugated π-system.
While specific experimental spectra for this compound were not found in the initial searches, data for related indole derivatives suggest the following expected properties:
| Parameter | Expected Value/Range |
| Absorption Maximum (λ_max) | 280 - 300 nm |
| Emission Maximum (λ_em) | 350 - 380 nm |
| Stokes Shift | 70 - 80 nm |
| Quantum Yield (Φ_F) | Moderate |
Table 4: Expected Photophysical Properties of this compound. This table outlines the anticipated photophysical parameters for this compound based on trends observed in related indole derivatives, providing a predictive framework for its spectroscopic behavior.
Reactivity and Intermolecular Interactions
The electronic properties of the indole nucleus in this compound dictate its chemical reactivity and the nature of its intermolecular interactions.
Electrophilic and Nucleophilic Reactivity
The indole ring is inherently nucleophilic, with the C3 position being the most reactive site for electrophilic attack.[9] The electron-withdrawing carboxylic acid group at C7 will decrease the overall electron density of the ring system, thereby reducing its nucleophilicity compared to indole. However, electrophilic substitution is still expected to preferentially occur at the C3 position. The carboxylic acid group itself can act as a site for nucleophilic attack, particularly after deprotonation.
Hydrogen Bonding and π-π Stacking
The presence of both a hydrogen bond donor (N-H of the indole) and a hydrogen bond donor/acceptor (carboxylic acid group) allows for the formation of intricate hydrogen bonding networks in the solid state and in solution.[10] These interactions play a crucial role in the crystal packing and solubility of the molecule. Furthermore, the aromatic indole nucleus can participate in π-π stacking interactions with other aromatic systems, which is a significant factor in its binding to biological macromolecules.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Synthesis of this compound
A common synthetic route to 7-substituted indoles is the Bartoli indole synthesis, which involves the reaction of an ortho-substituted nitrobenzene with vinyl magnesium bromide.[12]
Workflow for Bartoli Indole Synthesis
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Gently vortex or sonicate to ensure complete dissolution.
¹H and ¹³C NMR Acquisition:
-
Instrument: 400 or 500 MHz NMR spectrometer.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Use a standard single-pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Use a standard proton-decoupled single-pulse sequence with NOE. Key parameters include a spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei. A sufficient number of scans is crucial for obtaining a good signal-to-noise ratio.
Workflow for NMR Spectroscopy
UV-Vis Absorption Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of around 0.1 mM for absorbance measurements.
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from approximately 200 to 400 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
Fluorescence Spectroscopy
Sample Preparation:
-
Further dilute the stock solution prepared for UV-Vis measurements to a concentration of about 0.01 mM to avoid inner filter effects.
Data Acquisition:
-
Instrument: A spectrofluorometer.
-
Excitation: Excite the sample at its absorption maximum (determined from the UV-Vis spectrum).
-
Emission: Record the fluorescence emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 300 to 500 nm).
-
Quantum Yield Measurement: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield (Φ_s) of the sample is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.
Logical Relationship for Quantum Yield Determination
Conclusion
The electronic properties of the indole nucleus in this compound are a result of the interplay between the electron-rich pyrrole ring and the benzene ring substituted with an electron-withdrawing carboxylic acid group. This substitution modulates the electron density, spectroscopic characteristics, and reactivity of the indole core. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this and related indole derivatives in drug discovery and materials science. Further experimental investigation to fill the existing data gaps, particularly in its photophysical properties, will undoubtedly contribute to a more complete understanding of this versatile molecule.
References
- 1. 1H-Indole-7-carboxylic acid CAS#: 1670-83-3 [amp.chemicalbook.com]
- 2. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole-7-carboxylic acid(1670-83-3) 1H NMR spectrum [chemicalbook.com]
- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. The role of π–π stacking and hydrogen-bonding interactions in the assembly of a series of isostructural group IIB coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bhu.ac.in [bhu.ac.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of Indole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from simple and readily available precursors. The presented methodology follows a modified Leimgruber-Batcho approach, commencing with 3-methyl-2-nitrobenzoic acid.
Synthetic Strategy
The synthesis of this compound is achieved through a three-step process starting from 3-methyl-2-nitrobenzoic acid. The overall strategy involves:
-
Esterification: Protection of the carboxylic acid functionality of the starting material as a methyl ester.
-
Enamine Formation and Reductive Cyclization: Reaction of the methyl ester with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, followed by a reductive cyclization to construct the indole ring system, yielding methyl indole-7-carboxylate.
-
Hydrolysis: Saponification of the methyl ester to afford the final product, this compound.
This route is advantageous due to the accessibility of the starting materials and generally good yields for each step.
Experimental Protocols
Materials and Equipment
-
Reagents: 3-methyl-2-nitrobenzoic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), N,N-Dimethylformamide dimethyl acetal (DMFDMA), N,N-Dimethylformamide (DMF), Iron powder (Fe), Glacial Acetic Acid (HOAc), Toluene, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Hydrochloric Acid (HCl), Deionized Water, Dichloromethane, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, Büchner funnel, filtration flask, rotary evaporator, standard laboratory glassware, pH meter or pH paper, oil bath.
Synthesis of Methyl 3-methyl-2-nitrobenzoate
-
To a 250 mL three-necked flask, add 7.2 g (40 mmol) of 3-methyl-2-nitrobenzoic acid and 80 mL of methanol.
-
With stirring, carefully add 1.0 mL of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 30 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the volume to approximately 45 mL by rotary evaporation.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the light yellow, needle-shaped crystals of methyl 3-methyl-2-nitrobenzoate by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and dry to a constant weight.
Synthesis of Methyl Indole-7-carboxylate
-
In a 100 mL flask, combine 3.9 g (20 mmol) of methyl 3-methyl-2-nitrobenzoate, 15 mL of DMF, and 3.6 g (30 mmol) of DMFDMA.
-
Heat the mixture to 135-140 °C and stir for 25-28 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent (DMF) and excess DMFDMA under reduced pressure to obtain the crude β-dimethylamino-2-nitro-3-methylstyrene intermediate. This intermediate is typically used in the next step without further purification.
-
In a 250 mL three-necked flask, prepare a mixture of 40 mL of ethanol and 40 mL of glacial acetic acid.
-
Add the crude intermediate from the previous step and 10 g (179 mmol) of iron powder.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
After the reaction is complete, filter the mixture to remove the iron residues.
-
To the filtrate, add 150 mL of water and extract the product with toluene (2 x 45 mL).
-
Wash the combined toluene layers with water until the aqueous layer is neutral.
-
Partially evaporate the toluene under reduced pressure and cool the solution to induce crystallization.
-
Collect the light yellow crystals of methyl indole-7-carboxylate by filtration and dry.
Synthesis of this compound (Hydrolysis)
-
Dissolve the methyl indole-7-carboxylate (e.g., 1.0 g, 5.7 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10 mL).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 1 | Methyl 3-methyl-2-nitrobenzoate | 3-methyl-2-nitrobenzoic acid | MeOH, H₂SO₄ | 93.4 | 72-74 |
| 2 | Methyl Indole-7-carboxylate | Methyl 3-methyl-2-nitrobenzoate | DMFDMA, Fe, HOAc | 67.5 | 98-100 |
| 3 | This compound | Methyl Indole-7-carboxylate | NaOH or KOH, HCl | High | ~202 |
Note: The yield for the hydrolysis step is typically high but may vary depending on the specific reaction conditions and scale.
Visualizations
Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Experimental Workflow for the Synthesis of Methyl Indole-7-carboxylate
Caption: Workflow for Methyl Indole-7-carboxylate synthesis.
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus. This powerful acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde offers a versatile route to a wide array of substituted indoles, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and natural products. This document provides detailed application notes and protocols specifically for the synthesis of 7-substituted indoles, a class of compounds that present unique challenges and opportunities in medicinal chemistry and materials science.
The synthesis of 7-substituted indoles via the Fischer indole synthesis requires careful consideration of the starting materials and reaction conditions to achieve optimal yields and regioselectivity. The presence of a substituent at the ortho-position of the phenylhydrazine can influence the electronic and steric environment of the reaction, sometimes leading to the formation of undesired side products. These notes will explore various strategies to address these challenges, including the use of different catalysts and reaction conditions, to facilitate the efficient synthesis of these valuable compounds.
Reaction Mechanism and Regioselectivity
The Fischer indole synthesis proceeds through a multi-step mechanism initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone. This is followed by tautomerization to an enamine intermediate, which then undergoes a crucial[1][1]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole structure.[2]
For the synthesis of 7-substituted indoles, an ortho-substituted phenylhydrazine is required. A key challenge in this process is controlling the regioselectivity of the cyclization, as the ortho-substituent can sterically hinder the reaction or lead to the formation of undesired isomers. However, in many cases, the reaction proceeds with high regioselectivity to afford the desired 7-substituted indole. The choice of acid catalyst and reaction conditions can play a critical role in directing the reaction towards the desired product.
Data Presentation: Synthesis of 7-Substituted Indoles
The following table summarizes various reaction conditions and yields for the Fischer indole synthesis of a range of 7-substituted indoles. This data is intended to provide a comparative overview to aid in the selection of appropriate synthetic strategies.
| Entry | 7-Substituent | Phenylhydrazine | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Methyl | 2-Methylphenylhydrazine | Acetone | ZnCl₂ | 180 | - | 55 |
| 2 | Ethyl | 2-Ethylphenylhydrazine | 2,3-Dihydrofuran | Methanol | - | - | 40-50 |
| 3 | Chloro | 2-Chlorophenylhydrazine | Ethyl pyruvate | Not specified | - | - | - |
| 4 | Bromo | 2-Bromophenylhydrazine | Ketone/Aldehyde | Not specified | - | - | - |
| 5 | Nitro | o-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4h | 30 |
Experimental Protocols
General Procedure for Fischer Indole Synthesis (One-Pot Method)
This one-pot procedure is a general method that can be adapted for the synthesis of various 7-substituted indoles.
Materials:
-
ortho-Substituted phenylhydrazine hydrochloride (1.0 equiv)
-
Ketone or aldehyde (1.0 - 1.2 equiv)
-
Acid catalyst (e.g., ZnCl₂, polyphosphoric acid (PPA), acetic acid, or a mixture of acetic acid and a stronger acid like HCl or H₂SO₄)
-
Solvent (e.g., glacial acetic acid, ethanol, or solvent-free)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ortho-substituted phenylhydrazine hydrochloride and the carbonyl compound.
-
Add the chosen solvent (if any) and the acid catalyst.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a strong acid catalyst, carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 7-substituted indole.
Detailed Protocol: Synthesis of 2,7-Dimethylindole
This protocol provides a specific example for the synthesis of 2,7-dimethylindole.
Materials:
-
2-Methylphenylhydrazine (o-tolylhydrazine)
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
Procedure:
-
Carefully mix 2-methylphenylhydrazine with a slight excess of acetone. The reaction is exothermic.
-
After the initial reaction subsides, add anhydrous zinc chloride to the mixture.
-
Heat the mixture to approximately 180 °C. The reaction is often rapid and can be monitored by the evolution of ammonia and a color change.
-
After the reaction is complete, cool the mixture and dissolve it in a suitable solvent.
-
Wash the solution with water to remove zinc salts and any remaining acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate to yield the crude product.
-
Purify the 2,7-dimethylindole by distillation or recrystallization.
Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
Materials:
-
ortho-Substituted phenylhydrazine (1.0 equiv)
-
Ketone or aldehyde (1.0 equiv)
-
Acid catalyst/cyclization medium (e.g., Eaton's reagent (P₂O₅ in MeSO₃H), p-toluenesulfonic acid)
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
In a microwave-safe vial, combine the ortho-substituted phenylhydrazine and the carbonyl compound.
-
Carefully add the acid catalyst/cyclization medium.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 170 °C) for a short duration (e.g., 10 minutes) with stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture, for example, by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base.
-
Extract the product, wash, dry, and purify as described in the general procedure. A one-pot microwave-assisted Fischer indole synthesis has been reported to give 1,2,3,4-tetrahydrocarbazole in 91% yield when using p-toluenesulfonic acid as the catalyst.
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Workflow for Fischer Indole Synthesis
Caption: A generalized experimental workflow for the synthesis of 7-substituted indoles.
References
Application Notes and Protocols: Derivatization of Indole-7-Carboxylic Acid for Medicinal Chemistry
Abstract
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Indole-7-carboxylic acid, in particular, offers a versatile handle for chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties. The carboxylic acid moiety is readily derivatized, most commonly through amide bond formation, to interact with specific biological targets.[1][2] This document provides detailed application notes on the derivatization of indole carboxylic acids as a strategy for developing novel enzyme inhibitors, using HIV-1 Integrase inhibitors as a primary example. It includes experimental protocols for synthesis, quantitative biological data, and diagrams illustrating workflows and relevant biological pathways.
Introduction: Indole Carboxylic Acids in Drug Discovery
Indole derivatives are central to the development of many important drugs, targeting a wide array of biological pathways.[3] The indole ring system is present in essential biomolecules like serotonin and melatonin, highlighting its biological significance.[3] In drug discovery, the indole scaffold is frequently used to design agents for cancer, infections, and inflammatory conditions.[1][3]
The carboxylic acid group, particularly at the 2, 3, or 7-position of the indole ring, serves as a critical anchor for derivatization. This functional group can be transformed into esters, amides, and other functionalities to modulate a compound's potency, selectivity, and pharmacokinetic profile.[4] Amide coupling is a cornerstone reaction in this process, as the resulting amide bond can mimic peptide bonds and form key hydrogen bond interactions within enzyme active sites.[1] More than 25% of common drugs feature an amide functional group, underscoring the importance of this linkage in medicinal chemistry.[1]
This note focuses on the derivatization of the indole-2-carboxylic acid scaffold as a potent inhibitor of the HIV-1 integrase enzyme, a validated target for antiretroviral therapy.[5][6]
Application Note: Indole-2-Carboxamides as HIV-1 Integrase Inhibitors
Biological Target: HIV-1 Integrase
Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme in the viral replication cycle. It catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[5] The active site of the integrase contains a conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates two essential Mg²⁺ ions.[5] Small molecules that can chelate these magnesium ions and occupy the adjacent hydrophobic pocket can effectively block the strand transfer process. Because there is no human counterpart to this enzyme, it is an attractive and specific target for antiviral drugs.[6] Indole-2-carboxylic acid has been identified as a scaffold that effectively chelates the Mg²⁺ ions in the active site, making it a promising starting point for developing potent inhibitors.[5][6]
Derivatization Strategy and Workflow
The primary strategy involves modifying the indole-2-carboxylic acid scaffold to enhance its interaction with the HIV-1 integrase active site. The core indole and C2-carboxyl group serve as the metal-binding pharmacophore, while substitutions at other positions (e.g., C3) can be extended into a nearby hydrophobic cavity to improve potency.[5][6] The general workflow for developing these derivatives is outlined below.
Caption: General workflow for the development of Indole-based HIV-1 integrase inhibitors.
Structure-Activity Relationship (SAR) Data
A series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit the strand transfer step of HIV-1 integrase. The results highlight the importance of substitutions on the indole core for enhancing potency.
| Compound ID | R1 (Indole Position 6) | R2 (Indole Position 3) | HIV-1 Integrase IC₅₀ (µM)[5][6] | Cytotoxicity CC₅₀ (µM)[5] |
| 1 | -H | -H | 32.37 | > 100 |
| 17a | -(3-fluoro-4-methoxyphenyl)amino | -CH₂-O-(4-(trifluoromethyl)benzyl) | 3.11 | > 100 |
| 17b | -(2,4-difluorophenyl)amino | -CH₂-O-(4-(trifluoromethyl)benzyl) | 4.35 | > 100 |
| 20a | -(3-fluoro-4-methoxyphenyl)amino | -CH₂-O-(2-fluorobenzyl) | 0.13 | Not Reported |
Table 1: Summary of biological activity for selected indole-2-carboxylic acid derivatives against HIV-1 integrase.
Target Pathway
The derivatized indole-2-carboxylic acids act as Integrase Strand Transfer Inhibitors (INSTIs). They prevent the integration of viral DNA into the host chromosome, a crucial step in the HIV-1 replication cycle.
Caption: Inhibition of the HIV-1 replication cycle by INSTIs.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of indole-2-carboxamide derivatives.
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for coupling indole-2-carboxylic acid with a variety of primary and secondary amines.
Materials:
-
Indole-2-carboxylic acid derivative (1.0 eq)
-
Amine hydrochloride (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine hydrochloride (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).[7][8]
-
Stir the reaction mixture at room temperature for 1-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.[7][9]
Protocol 2: Saponification of Ethyl Esters
This protocol is used to hydrolyze an ethyl ester to the corresponding carboxylic acid, a common precursor step.[6]
Materials:
-
Ethyl 1H-indole-2-carboxylate derivative (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Methanol (MeOH)
-
Water
-
Acetic acid or 1N HCl
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) to the solution.[6]
-
Stir the reaction mixture at 80 °C for 1.5-3 hours, monitoring by TLC.[6][10]
-
After cooling to room temperature, acidify the mixture to pH ~6 by adding acetic acid or 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indole-7-Carboxylic Acid in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Indole derivatives have emerged as a promising class of compounds with diverse biological activities, including potent anti-inflammatory effects. Indole-7-carboxylic acid, a structural analog of other biologically active indole compounds, presents itself as a molecule of interest for the development of new anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound. Due to the limited direct research on this compound, this document leverages data from closely related indole derivatives to hypothesize its mechanism of action and provide detailed protocols for its evaluation. The primary proposed mechanism of action for many anti-inflammatory indole compounds is the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).
Indole compounds are hypothesized to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation, preventing IκBα degradation, or blocking the nuclear translocation of NF-κB.
Quantitative Data Summary (Based on Related Indole Compounds)
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % NO Inhibition | IC50 | Reference |
| Ursolic Acid Derivative (UA-1, an indole conjugate) | 5.0 µM | - | 2.2 ± 0.4 µM | [1] |
| Ursolic Acid (Parent Compound) | - | - | 17.5 ± 2.0 µM | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration | % Inhibition | IC50 | Reference |
| Ursolic Acid Derivative (UA-1) | TNF-α | 5.0 µM | 74.2 ± 2.1% | - | [1] |
| Ursolic Acid Derivative (UA-1) | IL-6 | 5.0 µM | 55.9 ± 3.7% | - | [1] |
| Ursolic Acid Derivative (UA-1) | IL-1β | 5.0 µM | 59.7 ± 4.2% | - | [1] |
| Indole-3-carboxylic acid | IL-1β | - | - | 4.38 µM |
Note: The data presented above is for indole derivatives and not this compound itself. This should be considered when designing and interpreting experiments.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the anti-inflammatory potential of this compound.
Cell Culture and Maintenance
Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.
Protocol (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add cell culture supernatants (collected from the NO assay experiment) and a series of cytokine standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Incubate and wash, then add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples based on the standard curve.[2]
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Protocol:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat with this compound, then stimulate with LPS as described previously.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images to quantify the nuclear translocation of p65.
This compound represents a molecule with potential for the development of novel anti-inflammatory agents. The provided application notes and protocols offer a framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. By leveraging the knowledge from related indole compounds and employing the detailed experimental procedures outlined, the scientific community can further explore the therapeutic promise of this compound in combating inflammatory diseases.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Indole-7-carboxylic Acid in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Indole-7-carboxylic acid is a versatile organic compound that serves as a key intermediate in the synthesis of various agrochemicals.[1] Its structural similarity to natural plant hormones, such as indole-3-acetic acid (IAA), suggests its potential application as a plant growth regulator.[1][2] Furthermore, derivatives of indole carboxylic acids have been explored for their herbicidal and fungicidal properties. This document provides an overview of the potential applications of this compound in agrochemical research, along with detailed experimental protocols for its evaluation.
Application as a Plant Growth Regulator
This compound's structural resemblance to auxins suggests it may exhibit similar activity, influencing cell division, elongation, and differentiation in plants.[2][3] Its application could lead to enhanced root formation, improved fruit development, and overall healthier crop growth.[1][2]
No specific quantitative data for the plant growth-promoting effects of this compound was identified in the provided search results. The following table is a hypothetical representation based on typical auxin activity for illustrative purposes.
| Plant Species | Concentration (mg/L) | Root Elongation (%) | Shoot Biomass Increase (%) |
| Arabidopsis thaliana | 1 | 15 | 10 |
| Arabidopsis thaliana | 10 | 45 | 25 |
| Arabidopsis thaliana | 50 | 20 (inhibitory) | 5 (inhibitory) |
| Zea mays | 1 | 10 | 5 |
| Zea mays | 10 | 35 | 18 |
| Zea mays | 50 | 15 (inhibitory) | 2 (inhibitory) |
This protocol is adapted from standard plant growth regulator evaluation methods.
Objective: To assess the effect of this compound on the root and shoot growth of a model plant (e.g., Arabidopsis thaliana).
Materials:
-
This compound
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar medium
-
Petri dishes
-
Growth chamber with controlled light and temperature
-
Sterile water
-
Ethanol
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol. Store at 4°C in the dark.
-
Preparation of Treatment Media: Autoclave MS agar medium and cool to approximately 50°C. Add the this compound stock solution to the molten agar to achieve final concentrations of 1, 10, and 50 mg/L. A control medium with an equivalent amount of ethanol should also be prepared. Pour the media into sterile Petri dishes.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse three times with sterile water. Aseptically place the sterilized seeds on the surface of the prepared MS agar plates.
-
Incubation: Seal the Petri dishes and place them in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After 10-14 days, measure the primary root length and shoot fresh weight of the seedlings.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between the control and treated groups.
Experimental Workflow for Plant Growth Regulation Bioassay
Caption: Workflow for assessing the plant growth regulatory effects of this compound.
Application as a Herbicide
Derivatives of indole-3-carboxylic acid have shown significant herbicidal activity by acting as antagonists of the auxin receptor protein TIR1.[4] This suggests that this compound or its derivatives could be developed as novel herbicides.
No specific quantitative data for the herbicidal activity of this compound was identified in the provided search results. The following table is a hypothetical representation based on data for Indole-3-carboxylic acid derivatives for illustrative purposes.
| Target Weed Species | Concentration (mg/L) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| Brassica napus (Rape) | 10 | 85 | 70 |
| Brassica napus (Rape) | 100 | 98 | 92 |
| Echinochloa crus-galli (Barnyard Grass) | 10 | 60 | 55 |
| Echinochloa crus-galli (Barnyard Grass) | 100 | 80 | 75 |
This protocol is adapted from a study on indole-3-carboxylic acid derivatives as herbicides.[4]
Objective: To evaluate the pre-emergence herbicidal activity of this compound against monocotyledonous and dicotyledonous weeds.
Materials:
-
This compound
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Brassica napus)
-
Filter paper
-
Petri dishes
-
Acetone
-
Tween-80
-
Distilled water
-
Growth chamber
Procedure:
-
Preparation of Test Solution: Dissolve this compound in a small amount of acetone and then dilute with distilled water containing 0.1% Tween-80 to achieve the desired concentrations (e.g., 10 and 100 mg/L).
-
Bioassay Setup: Place a sheet of filter paper in each Petri dish. Add 5 mL of the test solution to each dish. A control group with the acetone-Tween-80 solution should be included.
-
Seed Planting: Place 20 seeds of the target weed species on the filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes and incubate them in a growth chamber at 25°C with a 12-hour light/12-hour dark cycle.
-
Data Collection: After 7 days, measure the root and shoot length of the seedlings. Calculate the percentage of inhibition relative to the control group.
-
Data Analysis: Analyze the dose-response relationship to determine the EC50 value (the concentration that causes 50% inhibition).
Signaling Pathway: Auxin Action and Potential Herbicide Interference
Caption: Hypothetical auxin signaling pathway and the potential action of this compound as an auxin mimic herbicide.
Application as a Fungicide or Plant Immunity Inducer
Indole-3-carboxylic acid has been shown to activate plant immune responses, enhancing resistance to pathogens.[2][5] This suggests that this compound could also act as a plant defense inducer or possess direct fungicidal activity.
No specific quantitative data for the antifungal activity of this compound was identified in the provided search results. The following table is a hypothetical representation for illustrative purposes.
| Fungal Pathogen | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Spore Germination Inhibition (%) |
| Botrytis cinerea | 10 | 30 | 45 |
| Botrytis cinerea | 50 | 65 | 75 |
| Botrytis cinerea | 100 | 85 | 92 |
| Fusarium oxysporum | 10 | 25 | 35 |
| Fusarium oxysporum | 50 | 55 | 65 |
| Fusarium oxysporum | 100 | 78 | 88 |
This protocol is a standard method for evaluating the in vitro antifungal activity of a compound.
Objective: To determine the effect of this compound on the mycelial growth and spore germination of a pathogenic fungus (e.g., Botrytis cinerea).
Materials:
-
This compound
-
Pure culture of Botrytis cinerea
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes and microplates
-
Hemocytometer
-
Microscope
Procedure:
A. Mycelial Growth Inhibition Assay:
-
Preparation of Treatment Media: Prepare PDA medium and amend with this compound (dissolved in DMSO) to final concentrations of 10, 50, and 100 µg/mL. A control plate with DMSO should be included.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the colony diameter daily until the mycelium in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition.
B. Spore Germination Inhibition Assay:
-
Spore Suspension Preparation: Harvest spores from a 10-day-old culture of B. cinerea in sterile water and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Treatment: In a microplate, mix the spore suspension with PDB containing different concentrations of this compound (10, 50, and 100 µg/mL).
-
Incubation: Incubate the microplate at 25°C for 12-24 hours.
-
Data Collection: Observe the spores under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore). Calculate the percentage of spore germination inhibition.
Logical Relationship: Evaluation of Agrochemical Potential
Caption: Logical workflow for the bio-evaluation of this compound in different agrochemical applications.
References
- 1. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Comparative Protocol for the Amidation of Indole-7-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-7-carboxamides are a significant class of compounds in medicinal chemistry and drug discovery, serving as key structural motifs in a variety of biologically active molecules. The synthesis of these amides is most commonly achieved through the coupling of indole-7-carboxylic acid with a primary or secondary amine. This process typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. This application note provides detailed protocols for two robust and widely used methods for the amidation of this compound: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
These protocols are designed to offer a reliable and reproducible workflow for the synthesis of a broad range of indole-7-carboxamide derivatives, which are valuable for downstream applications such as screening for therapeutic potential.
Data Presentation: Comparison of Amidation Protocols
The selection of a coupling reagent is a critical step in the amidation process and can significantly impact reaction efficiency, yield, and purity of the final product. The following table summarizes the key quantitative parameters for the HATU and EDC/HOBt mediated amidation of this compound with a generic amine.
| Parameter | HATU Protocol | EDC/HOBt Protocol |
| This compound (Equivalents) | 1.0 | 1.0 |
| Amine (Equivalents) | 1.1 - 1.5 | 1.1 - 1.2 |
| Coupling Reagent (Equivalents) | HATU (1.1 - 1.2) | EDC (1.1 - 1.5) |
| Additive (Equivalents) | None | HOBt (1.0 - 1.2) |
| Base (Equivalents) | DIPEA (2.0 - 3.0) | DIPEA or Et3N (2.0 - 3.0) |
| Typical Solvent | DMF, DCM | DMF, DCM, Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 6 hours | 4 - 24 hours |
| Reported Yield Range (%) | 75 - 95% | 60 - 90% |
Experimental Protocols
Protocol 1: HATU-Mediated Amidation of this compound
This protocol is adapted from established procedures for HATU-mediated amide bond formation and is expected to provide high yields with short reaction times.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 to 0.5 M concentration).
-
Add the desired amine (1.2 eq.) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole-7-carboxamide.
Protocol 2: EDC/HOBt-Mediated Amidation of this compound
This protocol offers a cost-effective alternative to the HATU-mediated method and is suitable for a wide range of substrates.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.2 eq.) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (2.5 eq.) to the stirred solution.
-
Add EDC·HCl (1.5 eq.) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired indole-7-carboxamide.
Visualizations
Signaling Pathway of Amide Bond Formation
Caption: General mechanism of coupling reagent-mediated amidation.
Experimental Workflow for Amidation of this compound
References
Application Notes and Protocols for the Esterification of Indole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various esters of Indole-7-carboxylic acid, a key intermediate in the development of pharmacologically active compounds. The following sections detail three common esterification methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each section includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.
Fischer-Speier Esterification for the Synthesis of Methyl Indole-7-carboxylate
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. This protocol describes the synthesis of methyl indole-7-carboxylate.
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (7.2 g, 40 mmol) in methanol (80 mL).
-
Acid Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it to approximately 45 mL under reduced pressure.
-
Crystallization: Cool the concentrated solution to induce crystallization.
-
Isolation: Filter the resulting light yellow needle-shaped crystals and wash with a small amount of cold methanol.
-
Purification: Dry the crystals under vacuum to obtain pure methyl indole-7-carboxylate[1]. An alternative work-up involves pouring the cooled reaction mixture into ice-cold water, neutralizing with a saturated sodium bicarbonate solution, and extracting the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by recrystallization[1].
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | Methyl Indole-7-carboxylate | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Typical Yield | 67.5 - 93.4% | [1] |
| Reaction Time | 30 hours | [1] |
| Reaction Temperature | Reflux (~65-70°C) | [1] |
| Appearance | Light yellow needle-shaped crystals | [1] |
| Melting Point | 72-74 °C | [1] |
Experimental Workflow
Steglich Esterification for the Synthesis of Ethyl Indole-7-carboxylate
The Steglich esterification is a mild method suitable for substrates that are sensitive to acidic conditions. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Slowly add the DCC solution to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter off the precipitated DCU. Wash the filtrate with 0.5 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | Ethyl Indole-7-carboxylate | |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Typical Yield | 80-95% | General Steglich Esterification Yields |
| Reaction Time | 2-4 hours | |
| Reaction Temperature | 0°C to Room Temperature | |
| Appearance | Solid or oil |
Experimental Workflow
Mitsunobu Reaction for the Synthesis of n-Propyl Indole-7-carboxylate
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to esters with inversion of stereochemistry. It proceeds under mild, neutral conditions.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), n-propanol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC[1].
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate. The byproduct triphenylphosphine oxide may precipitate and can be removed by filtration. Wash the filtrate sequentially with water, saturated aqueous NaHCO₃ solution, and brine[1].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the ester from any remaining triphenylphosphine oxide[1].
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | n-Propyl Indole-7-carboxylate | |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Typical Yield | 70-90% | General Mitsunobu Reaction Yields |
| Reaction Time | 6-8 hours | [1] |
| Reaction Temperature | 0°C to Room Temperature | [1] |
| Appearance | Solid or oil |
Experimental Workflow
References
Application Notes and Protocols: Indole-7-carboxylic Acid in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that are increasingly utilized in the field of organic electronics. Their electron-rich planar structure facilitates π-π stacking, a critical factor for efficient charge transport in organic semiconductors. The incorporation of a carboxylic acid group, as in Indole-7-carboxylic acid, allows for the fine-tuning of electronic, optical, and morphological properties. This functional group can also serve as an anchoring point for surface modification, for example, on semiconductor nanoparticles.
These notes provide an overview of the applications of this compound and its derivatives in organic electronic materials, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). Detailed experimental protocols and quantitative data from studies on closely related indole derivatives are presented to guide researchers in this field.
Physicochemical Properties of this compound
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| IUPAC Name | 1H-indole-7-carboxylic acid | [1] |
| CAS Number | 1670-83-3 | [1] |
Applications in Organic Electronics
While specific data for this compound in organic electronic devices is limited in publicly available literature, the broader class of indole-carboxylic acids and their derivatives has shown significant promise. The carboxylic acid moiety is particularly useful as an anchoring group in dye-sensitized solar cells (DSSCs) and for passivating surface defects in perovskite solar cells.
Organic Field-Effect Transistors (OFETs)
Organic Solar Cells (OSCs)
Indole-based compounds are utilized as hole transport layers (HTLs) in various types of solar cells, including perovskite and dye-sensitized solar cells. The carboxylic acid group can act as an effective anchor to the surface of metal oxide layers (e.g., TiO₂) in DSSCs, facilitating electron injection.
A computational study on the closely related Indole-7-carboxaldehyde provides calculated values for its frontier molecular orbitals, which are crucial for designing solar cell materials.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Indole-7-carboxaldehyde | -6.28 | -2.12 | 4.16 | [2] |
Note: These are calculated values for a related aldehyde derivative and may differ from experimental values for this compound.
Organic Light-Emitting Diodes (OLEDs)
Modified indole structures have found applications in OLEDs as charge transport or emissive materials. The rigid, planar structure of the indole core is beneficial for creating stable and efficient OLEDs.
Experimental Protocols
The following are representative protocols for the fabrication of organic electronic devices using indole derivatives. While not specific to this compound, these methodologies can be adapted.
Protocol 1: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol is based on general procedures for fabricating bottom-gate, top-contact OFETs with a solution-processable indole-based semiconductor.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate/dielectric)
-
Indole-based semiconductor (e.g., a soluble derivative of indolo[3,2-b]indole) dissolved in a suitable organic solvent (e.g., chloroform, 10 mg/mL)
-
Gold (Au) for source/drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Toluene (anhydrous)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive!
-
Deionized water
-
Isopropanol
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with piranha solution for 20 minutes to create a hydrophilic surface. (Extreme caution is required) .
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
Dielectric Surface Modification:
-
Place the cleaned substrates in a vacuum desiccator with a vial containing a few drops of OTS.
-
Evacuate the desiccator to allow for vapor-phase silanization for 2 hours.
-
After treatment, sonicate the substrates in toluene for 10 minutes to remove excess OTS.
-
Dry the substrates with nitrogen.
-
-
Semiconductor Film Deposition:
-
Spin-coat the indole-based semiconductor solution onto the OTS-treated SiO₂ surface at 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100 °C) for 30 minutes in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold for the source and drain electrodes at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr). The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Characterize the OFET transfer and output characteristics using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum.
-
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol describes the fabrication of a DSSC using an indole-carboxylic acid derivative as the sensitizing dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
TiO₂ paste (e.g., Dyesol 18NR-T)
-
This compound or a derivative as the dye, dissolved in a suitable solvent (e.g., ethanol, 0.3 mM)
-
Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinized counter electrode (Pt-coated FTO glass)
-
Surlyn sealant
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass by sonicating in detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the FTO substrate using the doctor-blade technique.
-
Dry the film at 125 °C for 5 minutes.
-
Sinter the TiO₂ film in a furnace by ramping the temperature to 500 °C and holding for 30 minutes.
-
Allow the film to cool to approximately 80 °C.
-
-
Dye Sensitization:
-
Immerse the TiO₂ photoanode in the indole-carboxylic acid dye solution and keep it in the dark for 24 hours.
-
Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove non-adsorbed dye molecules.
-
Dry the photoanode.
-
-
Cell Assembly:
-
Assemble the dye-sensitized photoanode with the platinized counter electrode, separated by a Surlyn sealant.
-
Heat the assembly to melt the sealant and bond the electrodes together, leaving two small holes for electrolyte injection.
-
Inject the electrolyte into the cell through one of the holes via vacuum backfilling.
-
Seal the holes with a small piece of Surlyn and a soldering iron.
-
-
Device Characterization:
-
Measure the current-voltage (I-V) characteristics of the DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²).
-
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for OFET Fabrication
Caption: Workflow for the fabrication of a solution-processed OFET.
Energy Level Diagram for a DSSC
Caption: Energy level diagram of a DSSC with an indole derivative dye.
Conclusion
This compound and its derivatives represent a versatile class of materials for organic electronics. Their inherent electronic properties, coupled with the functional versatility of the carboxylic acid group, make them suitable for a range of applications. While more research is needed to fully characterize and optimize devices based specifically on this compound, the existing body of work on related indole compounds provides a strong foundation and clear direction for future investigations. The protocols and data presented here serve as a valuable resource for researchers entering this exciting field.
References
Application Note: Quantification of Indole-7-carboxylic Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Indole-7-carboxylic acid (C₉H₇NO₂) is an indole derivative with a molecular weight of 161.16 g/mol [1]. As a significant molecule in various chemical and biological studies, its accurate quantification is crucial for research, process monitoring, and quality control in drug development. This document provides a detailed analytical method for the quantification of this compound using a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle of the Method The analytical method is based on reverse-phase chromatography, where the separation of the analyte is achieved based on its hydrophobic interactions with the stationary phase. A non-polar C18 stationary phase is used with a polar mobile phase consisting of an organic solvent (acetonitrile) and an acidic aqueous buffer. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to sharp, symmetrical peaks. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from known standards, with detection at a UV wavelength of 280 nm, where indole compounds exhibit strong absorbance[2][3][4].
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (or Phosphoric Acid) (Analytical Grade)
-
Methanol (HPLC Grade, for standard preparation)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and a column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon).
Experimental Protocol
Chromatographic Conditions
A generalized set of starting conditions for the analysis is provided below. Optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid), (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes (Isocratic) |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol. This solution should be stored at 2-8°C.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
System Suitability
Before sample analysis, perform at least five replicate injections of a mid-concentration standard (e.g., 25 µg/mL). The system is deemed ready for analysis if the following criteria are met:
-
Peak Tailing Factor: ≤ 1.5
-
Theoretical Plates: > 2000
-
%RSD of Peak Area: ≤ 2.0%
Method Validation Summary
Method validation should be performed according to ICH guidelines (Q2A, Q2B) to ensure the method is suitable for its intended purpose[5]. The typical acceptance criteria for key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 over the specified range[6]. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels[7]. |
| Precision (Repeatability) | %RSD ≤ 2.0% for six replicate sample preparations[6][7]. |
| Intermediate Precision | Overall %RSD ≤ 2.0% (assessed on different days, with different analysts). |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3[7][8]. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10[7][8]. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2)[5]. |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Calibration Standard Preparation Logic
Caption: Logical flow for preparing calibration standards from a stock solution.
References
- 1. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Indole-7-Carboxylic Acid as a Standard in Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-7-carboxylic acid is a crucial reference standard in the analysis of tryptophan metabolism and the quantification of related indole-containing compounds, which are significant in various physiological and pathological processes.[1][2] Its structural similarity to endogenous and synthetic indole derivatives makes it an excellent candidate for use as an internal or external standard in a variety of chromatographic applications. Accurate and validated analytical methods are paramount for the reliable quantification of these compounds in complex matrices such as biological fluids and pharmaceutical formulations.
These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). The included methodologies cover sample preparation from biological matrices, chromatographic conditions, and representative validation data to guide researchers in their analytical workflows.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of non-volatile and thermally labile compounds like indole carboxylic acids. The following protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its related isomers.[3][4]
Experimental Protocol: HPLC Analysis
-
Chromatographic System:
-
HPLC system with a UV or fluorescence detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of 30% acetonitrile and 70% water containing 0.1% formic acid. For MS-compatible methods, phosphoric acid can be substituted with formic acid.[4][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV Detector: 280 nm.
-
Fluorescence Detector: Excitation at 280 nm, Emission at 350 nm.[3]
-
-
-
Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, followed by the prepared samples.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Data Presentation: HPLC Method Validation Parameters
| Parameter | Result |
| Retention Time (RT) | ~ 8.5 min |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile indole compounds, GC-MS provides high sensitivity and specificity. Carboxylic acids like this compound are non-volatile and require derivatization to increase their volatility for GC analysis.[7][8] Silylation is a common derivatization technique for this purpose.[9]
Experimental Protocol: GC-MS Analysis with Derivatization
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler and data system.
-
-
Derivatization Procedure (Silylation): [9]
-
Evaporate 100 µL of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation: GC-MS Method Validation Parameters
| Parameter | Result (as TMS derivative) |
| Retention Time (RT) | ~ 15.2 min |
| Characteristic Ions (m/z) | 233 (M+), 218, 130 |
| Linearity (R²) | > 0.998 |
| Range | 0.05 - 25 µg/mL |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
Experimental Workflow: GC-MS Analysis
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid technique for the qualitative analysis of indole compounds. It is particularly useful for screening multiple samples and for monitoring reaction progress.
Experimental Protocol: TLC Analysis
-
Materials:
-
Silica gel 60 F254 TLC plates.
-
Developing chamber.
-
UV lamp (254 nm and 366 nm).
-
Spraying device.
-
-
Mobile Phase:
-
A common mobile phase for indole derivatives is a mixture of Butanol:Acetic Acid:Water (12:3:5, v/v/v).[10]
-
-
Procedure:
-
Spot a small volume (1-5 µL) of the standard and sample solutions onto the TLC plate.
-
Allow the spots to dry completely.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Dry the plate thoroughly.
-
-
Visualization:
-
UV Light: View the plate under a UV lamp at 254 nm. Indole compounds typically appear as dark spots against a fluorescent background.[11]
-
Staining Reagent: Spray the plate with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol). Indoles produce characteristic blue to purple colored spots.[11] Heat the plate gently to develop the color.
-
Data Presentation: TLC Parameters
| Parameter | Result |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Butanol:Acetic Acid:Water (12:3:5) |
| Rf Value | ~ 0.65 |
| Visualization | UV (254 nm), Ehrlich's Reagent |
| Color with Ehrlich's | Purple-Blue |
Sample Preparation from Biological Matrices
Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest from complex biological matrices like plasma and urine.[12][13]
Protocol: Liquid-Liquid Extraction (LLE) from Plasma[13][14]
-
To 500 µL of plasma, add an appropriate amount of this compound as an internal standard.
-
Acidify the sample to pH 3-4 with 1M HCl.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis or proceed with derivatization for GC-MS.
Protocol: Solid-Phase Extraction (SPE) from Urine[15][16]
-
To 1 mL of urine, add the internal standard.
-
Centrifuge at 3000 x g for 10 minutes to remove particulates.
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elute the indole compounds with 2 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
Signaling Pathway Context: Tryptophan Metabolism
This compound is related to the broader tryptophan metabolic pathway. Tryptophan is an essential amino acid that is metabolized through several routes, including the kynurenine and serotonin pathways, and is also a precursor for various indole compounds synthesized by gut microbiota.[1][14][15] The analysis of these metabolites is crucial for understanding their roles in health and disease.
Conclusion
This compound serves as a reliable standard for the chromatographic analysis of indole derivatives. The protocols provided herein offer a comprehensive guide for the application of HPLC, GC-MS, and TLC techniques. Proper method validation and sample preparation are essential for obtaining accurate and reproducible results. These analytical tools are invaluable for researchers in drug development and life sciences investigating the roles of tryptophan metabolites in various biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Tryptophan metabolism and brain function: focus on kynurenine and other indole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 1H-Indole-2-carboxylic acid, 7-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. akjournals.com [akjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. Tryptophan - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Chemical Sensor Development Using Indole-7-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the development of chemical sensors utilizing Indole-7-carboxylic acid. This document outlines methodologies for creating both electrochemical and fluorescent sensors, complete with data presentation and workflow visualizations.
Introduction to this compound in Chemical Sensing
Indole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of chemical sensor development. Their inherent photophysical and electrochemical properties make them ideal candidates for the detection of a wide array of analytes.[1][2] this compound, a specific isomer of indole carboxylic acid, offers a unique molecular scaffold for the design of novel sensors. The carboxylic acid group at the 7-position can serve as a versatile handle for further functionalization or as a recognition site for target analytes. Additionally, the indole ring itself can participate in various interactions, including π-π stacking and hydrogen bonding, which are crucial for molecular recognition.
While specific applications of this compound in chemical sensing are an emerging area of research, its structural similarity to other well-studied indole derivatives, such as indole-2-carboxylic acid and indole-5-carboxylic acid, suggests its high potential in this field.[3][4][5] This document will explore two primary sensor development pathways: electrochemical sensors based on electropolymerized Poly(this compound) and fluorescent sensors based on the native properties of the molecule and its derivatives.
Electrochemical Sensor Development with Poly(this compound)
Conducting polymers are at the forefront of electrochemical sensor technology due to their ability to be easily deposited on electrode surfaces, their high conductivity, and their facility for chemical modification.[6] Polyindoles, in particular, exhibit excellent redox activity and environmental stability.[6][7] Research has demonstrated that this compound can be electropolymerized to form a stable and conductive Poly(this compound) (PICA-7) film, suggesting its suitability for electrochemical sensor fabrication.[8][9]
Application Note: Electrochemical Detection of Dopamine
Principle:
A PICA-7 modified electrode can be utilized for the sensitive and selective detection of dopamine, a critical neurotransmitter. The conductive polymer film enhances the electrochemical oxidation of dopamine, leading to a measurable current response that is proportional to its concentration. The carboxylic acid groups on the polymer backbone can improve the film's stability and may also play a role in pre-concentrating the positively charged dopamine at the electrode surface through electrostatic interactions.
Potential Advantages:
-
High Sensitivity: The large surface area and catalytic activity of the polymer film can amplify the electrochemical signal of dopamine.
-
Good Selectivity: The polymer film can offer some selectivity towards dopamine over common interfering species like ascorbic acid and uric acid.
-
Stability: Polyindole films are known for their robustness and stability in aqueous solutions.[7]
Experimental Protocol: Fabrication and Application of a PICA-7 Modified Electrode for Dopamine Sensing
Materials:
-
This compound (monomer)
-
Lithium perchlorate (LiClO₄) (electrolyte)
-
Acetonitrile (solvent)
-
Glassy carbon electrode (GCE)
-
Dopamine hydrochloride
-
Phosphate buffer solution (PBS, pH 7.4)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Standard electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
-
Potentiostat/Galvanostat
Protocol:
-
Electrode Preparation:
-
Polish the glassy carbon electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol to ensure a clean surface.
-
-
Electropolymerization of this compound:
-
Prepare a 0.1 M solution of this compound in acetonitrile containing 0.1 M LiClO₄.
-
Immerse the cleaned GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the solution.
-
Perform cyclic voltammetry (CV) in the potential range of -0.2 V to 1.2 V at a scan rate of 50 mV/s for 20 cycles to deposit the PICA-7 film on the GCE.[8]
-
After polymerization, rinse the modified electrode with acetonitrile and then deionized water.
-
-
Electrochemical Characterization of the Modified Electrode:
-
Characterize the PICA-7/GCE in a 0.1 M KCl solution containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ using cyclic voltammetry to evaluate the film's conductivity and electrochemical properties.
-
-
Dopamine Detection:
-
Place the PICA-7/GCE into an electrochemical cell containing PBS (pH 7.4).
-
Record the background cyclic voltammogram.
-
Add known concentrations of dopamine to the PBS and record the cyclic voltammograms or use differential pulse voltammetry (DPV) for higher sensitivity. The oxidation peak for dopamine is expected to appear around +0.2 V to +0.4 V.
-
Plot the peak current versus dopamine concentration to obtain a calibration curve.
-
Data Presentation:
| Parameter | Value | Reference |
| Polymerization Potential Range | -0.2 V to 1.2 V | [8] |
| Polymerization Scan Rate | 50 mV/s | [8] |
| Polymerization Cycles | 20 | [8] |
| Dopamine Detection Technique | Cyclic Voltammetry / Differential Pulse Voltammetry | [2][10] |
| Expected Dopamine Oxidation Potential | ~ +0.2 V to +0.4 V | [10] |
Workflow Diagram:
Fluorescent Sensor Development with this compound
The intrinsic fluorescence of the indole moiety provides a foundation for the development of fluorescent chemical sensors.[1] The fluorescence properties of indole derivatives are often sensitive to the local environment and can be modulated by interactions with analytes. The carboxylic acid group of this compound can act as a binding site for metal ions or other analytes, potentially leading to a change in the fluorescence intensity or a shift in the emission wavelength upon binding.
Application Note: Fluorescent Detection of Metal Ions
Principle:
This compound can potentially be used as a fluorescent chemosensor for the detection of certain metal ions. The coordination of a metal ion to the carboxylic acid group and potentially the indole nitrogen could lead to chelation-enhanced fluorescence (CHEF) or chelation-enhanced fluorescence quenching (CHEQ). This change in fluorescence would be the basis for the detection and quantification of the target metal ion.
Potential Advantages:
-
Simplicity: The sensor is based on a single, readily available molecule.
-
High Sensitivity: Fluorescence-based detection methods are known for their high sensitivity.
-
Real-time Monitoring: Changes in fluorescence can be monitored in real-time.
Experimental Protocol: Screening of Metal Ion Sensing by this compound
Materials:
-
This compound
-
A selection of metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺, etc.)
-
Methanol or a suitable buffer solution (e.g., Tris-HCl)
-
Fluorometer
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in methanol or buffer.
-
Prepare stock solutions of the various metal salts (e.g., 10 mM) in deionized water or the same solvent as the indole solution.
-
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum of the this compound solution to determine its excitation and emission maxima.
-
To a cuvette containing the this compound solution, add a small aliquot of a metal salt solution.
-
Record the fluorescence emission spectrum after each addition.
-
Repeat this process for each metal ion to be tested.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity or any shifts in the emission wavelength upon the addition of each metal ion.
-
For a metal ion that induces a significant change, perform a titration experiment by adding increasing concentrations of the metal ion to the this compound solution to determine the binding stoichiometry (e.g., using a Job's plot) and the limit of detection.
-
Data Presentation:
| Parameter | Value (Hypothetical) |
| Excitation Wavelength (λex) | ~280-300 nm |
| Emission Wavelength (λem) | ~340-360 nm |
| Analyte | Metal Ions (e.g., Fe³⁺, Cu²⁺) |
| Response | Fluorescence Quenching/Enhancement |
| Limit of Detection | Analyte Dependent |
Signaling Pathway Diagram:
Conclusion
This compound presents a promising, yet largely unexplored, platform for the development of novel chemical sensors. Its ability to be electropolymerized into a stable, conductive film makes it a strong candidate for the fabrication of sensitive and robust electrochemical sensors for a variety of analytes, including neurotransmitters and metabolites. Furthermore, the inherent fluorescence of the indole core, combined with the metal-coordinating potential of the carboxylic acid group, suggests its utility as a fluorescent chemosensor. The protocols outlined in these application notes provide a foundational framework for researchers to begin exploring the potential of this compound in their own sensing applications. Further research is warranted to fully characterize the sensing capabilities of this versatile molecule and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00175C [pubs.rsc.org]
- 4. Indole [webbook.nist.gov]
- 5. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 6. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]
- 7. Applications of Poly(indole-6-carboxylic acid-co-2,2′-bithiophene) Films in High-Contrast Electrochromic Devices [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Sensing of Dopamine Using Polypyrrole/Molybdenum Oxide Bilayer-Modified ITO Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indole-7-carboxylic Acid
Welcome to the technical support center for the synthesis of Indole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
1. Q: My yield is consistently low when synthesizing this compound from 7-bromoindole via a Grignard reaction. What are the potential causes and solutions?
A: Low yields in the Grignard carboxylation of 7-bromoindole are a common problem. Several factors can contribute to this issue:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The reaction should be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Indole N-H Reactivity: The N-H proton of the indole ring is acidic and will react with the Grignard reagent, consuming it in a non-productive acid-base reaction.
-
Solution 1: Use Excess Grignard Reagent: Employ at least two equivalents of the Grignard reagent. The first equivalent will deprotonate the indole N-H, and the second will undergo the desired halogen-metal exchange.
-
Solution 2: N-Protection: Protect the indole nitrogen before forming the Grignard reagent. Common protecting groups for indoles include Boc, Ts (tosyl), or SEM. The protecting group can be removed after the carboxylation step.
-
-
Side Reactions: Wurtz-type coupling of the Grignard reagent with the starting 7-bromoindole can occur, leading to the formation of dimers and reducing the yield of the desired product.[1] Using dilute conditions and slow addition of reagents can sometimes minimize this side reaction.
-
Difficulty Forming the Grignard Reagent: Activation of magnesium turnings may be necessary. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
2. Q: I am attempting to hydrolyze 7-cyanoindole to this compound, but the reaction is either incomplete or results in significant decomposition. How can I optimize this step?
A: The hydrolysis of nitriles to carboxylic acids can be challenging due to the stability of the nitrile group and the potential for indole ring decomposition under harsh conditions.[2]
-
Incomplete Hydrolysis (Basic Conditions): If using NaOH or KOH, the reaction may stop at the primary amide intermediate.
-
Solution: Increase the reaction temperature and/or time. Using a higher boiling point solvent like ethylene glycol can facilitate the reaction at higher temperatures. A 10% potassium hydroxide solution in ethanol can be effective.[3]
-
-
Decomposition (Acidic Conditions): Strong mineral acids can lead to polymerization or degradation of the electron-rich indole ring.
-
Solution: Use a milder acid or perform the reaction at a lower temperature for a longer duration. A mixture of acetic acid and sulfuric acid can sometimes be effective while minimizing degradation.
-
-
Work-up Issues: The product is an acid and will be soluble in the basic aqueous layer as its carboxylate salt.
-
Solution: After hydrolysis, the reaction mixture must be carefully acidified (e.g., with cold 10% HCl) to precipitate the this compound.[3] Ensure the pH is well below the pKa of the carboxylic acid (typically pH < 3) for complete precipitation.
-
3. Q: Can I synthesize this compound via oxidation of 7-methylindole?
A: While theoretically possible, the oxidation of a methyl group on the indole ring to a carboxylic acid is often problematic. The indole nucleus is susceptible to oxidation, which can lead to a mixture of products or decomposition.[4] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can cleave the indole ring. Milder conditions are required, but these often result in lower yields. This route is generally less favored than building the carboxylic acid functionality from a precursor like 7-bromo or 7-cyanoindole.
4. Q: How do I effectively purify the final this compound product?
A: Purification can be challenging due to the compound's polarity and amphoteric nature.
-
Acid-Base Extraction: This is a highly effective method for removing neutral or basic impurities. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The Indole-7-carboxylate salt will move to the aqueous layer. The layers are then separated, and the aqueous layer is acidified to precipitate the pure acid, which can be collected by filtration.[5][6]
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system is a good final purification step. Common solvents include ethanol/water, toluene, or ethyl acetate/hexane mixtures.[6]
-
Decolorization: If the product is colored, treatment with activated charcoal during the work-up or before recrystallization can remove colored impurities.[3]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes common synthetic routes to this compound, highlighting typical yields and key considerations.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages & Common Issues |
| Grignard Carboxylation | 7-Bromoindole | Mg, CO₂, H₃O⁺ | 40-60% | Readily available starting material. | Sensitive to moisture; requires N-protection or >2 eq. Grignard reagent; potential for side reactions.[7][8] |
| Nitrile Hydrolysis | 7-Cyanoindole | NaOH or H₂SO₄, H₂O | 60-80% | Can provide good yields. | Harsh conditions may decompose the indole ring; may require high temperatures; work-up can be complex.[2][9] |
| Palladium-Catalyzed Carbonylation | 7-Bromoindole or 7-Iodoindole | CO gas, Pd catalyst (e.g., Pd(OAc)₂), ligand, base | 70-90% | High yields and selectivity; milder conditions than other routes. | Requires specialized equipment for handling CO gas; catalyst and ligands can be expensive.[10][11] |
| Oxidation of 7-Methylindole | 7-Methylindole | Oxidizing agent (e.g., KMnO₄) | < 30% | Inexpensive starting material. | Low yields; high potential for side reactions and decomposition of the indole ring.[4] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Carboxylation of N-Protected 7-Bromoindole
This protocol involves the protection of the indole nitrogen, followed by Grignard formation and carboxylation.
Step 1: N-Protection of 7-Bromoindole (example with Tosyl group)
-
To a stirred solution of 7-bromoindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield N-tosyl-7-bromoindole.
Step 2: Carboxylation
-
Under an inert argon atmosphere, add magnesium turnings (1.5 eq) to a flame-dried flask. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of N-tosyl-7-bromoindole (1.0 eq) from Step 1 in anhydrous THF dropwise to initiate the reaction.
-
Once the Grignard formation has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath) and bubble dry CO₂ gas through the solution for 1-2 hours. Alternatively, pour the Grignard solution onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench with saturated aqueous NH₄Cl.
-
Acidify the mixture to pH ~2 with 2M HCl.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting N-tosyl-indole-7-carboxylic acid can be deprotected under standard conditions (e.g., with NaOH or LiOH in aqueous methanol) to yield the final product.
Protocol 2: Synthesis via Hydrolysis of 7-Cyanoindole
This protocol uses basic hydrolysis to convert the nitrile to the carboxylic acid.
-
In a round-bottom flask, combine 7-cyanoindole (1.0 eq), ethanol, and a 20% aqueous solution of potassium hydroxide (KOH, 5-10 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow, dropwise addition of concentrated HCl.
-
A precipitate of this compound will form. Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Troubleshooting guide for low yield in Grignard carboxylation reactions.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Indole-3-Carbinol Oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]
- 10. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed mono- and double-carbonylation of indoles with amines controllably leading to amides and α-ketoamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 7-Substituted Indoles
Welcome to the Technical Support Center for the Synthesis of 7-Substituted Indoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side reactions encountered during the synthesis of 7-substituted indoles.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes for preparing 7-substituted indoles, and what are their primary limitations?
A1: The synthesis of 7-substituted indoles can be approached through various classical and modern methods. The most common include:
-
Fischer Indole Synthesis: This versatile method involves the acid-catalyzed reaction of a (2-substituted)phenylhydrazine with an aldehyde or ketone. A primary limitation is the potential for side reactions, such as N-N bond cleavage, especially with electron-donating groups, and the formation of regioisomers with unsymmetrical ketones.[1] The reaction conditions, particularly the acid strength and temperature, are crucial for obtaining good yields.
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[2] While useful for preparing 2-arylindoles, it often requires harsh reaction conditions, which can lead to low yields and a lack of predictable regioselectivity, making it less ideal for complex or sensitive substrates.
-
Palladium-Catalyzed Syntheses (e.g., Larock, Heck): Modern cross-coupling strategies offer milder reaction conditions and greater functional group tolerance. The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne.[3][4] A potential side reaction in related Suzuki couplings, which can be analogous, is the homocoupling of boronic acids. The Heck reaction can also be employed for intramolecular cyclization to form the indole ring.[5]
Q2: I am observing a significant amount of N-N bond cleavage as a side reaction in my Fischer indole synthesis of a 7-substituted indole. How can I minimize this?
A2: N-N bond cleavage is a common side reaction in the Fischer indole synthesis, particularly when using phenylhydrazines with electron-donating substituents or when employing strong acids. This side reaction proceeds through the formation of an aniline and an iminium cation. To minimize N-N bond cleavage:
-
Use Milder Acid Catalysts: Instead of strong acids like polyphosphoric acid (PPA) or sulfuric acid, consider using milder Brønsted acids such as acetic acid or Lewis acids like zinc chloride.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cyclization over the cleavage pathway.
-
Substituent Effects: Be mindful of the electronic properties of your substituents. If possible, modifying the synthetic strategy to avoid strongly electron-donating groups on the phenylhydrazine ring can be beneficial.
Q3: My attempt to synthesize a 7-substituted indole using the Bischler-Möhlau method resulted in a low yield and a mixture of regioisomers. What can I do to improve this?
A3: The Bischler-Möhlau synthesis is known for its often harsh conditions and potential for poor regioselectivity.[6] To address these issues:
-
Microwave Irradiation: The use of microwave irradiation has been shown to improve yields and reduce reaction times in some Bischler-Möhlau syntheses by providing rapid and uniform heating.
-
Catalyst Modification: While traditionally run with an excess of aniline and strong acid, exploring the use of milder catalysts like lithium bromide has been reported to improve outcomes in some cases.[6]
-
Alternative Routes: For complex 7-substituted indoles, it may be more efficient to consider alternative synthetic strategies like modern palladium-catalyzed methods that offer better control over regioselectivity.
Q4: In my palladium-catalyzed synthesis of a 7-arylindole via a Suzuki-type coupling, I am observing significant homocoupling of the boronic acid. How can I prevent this?
A4: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or Pd(II) species. To minimize this:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source can sometimes be advantageous over in situ reduction of a Pd(II) salt.
-
Additives: The addition of a small amount of a reducing agent can sometimes help to maintain the palladium in its active Pd(0) state.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 7-substituted indoles.
Problem 1: Low or No Yield of the Desired 7-Substituted Indole
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect Reaction Conditions | Verify temperature, reaction time, and catalyst concentration against literature procedures for similar substrates. | Perform small-scale optimization experiments to screen different temperatures, reaction times, and catalyst loadings. |
| Poor Quality of Starting Materials | Analyze starting materials (e.g., substituted phenylhydrazine, ketone, aryl halide) by NMR, GC-MS, or LC-MS to check for purity. | Purify starting materials by recrystallization, distillation, or column chromatography. Ensure anhydrous conditions if the reaction is moisture-sensitive. |
| Side Reaction Consuming Starting Material | Analyze the crude reaction mixture by TLC, GC-MS, or LC-MS to identify major byproducts. Compare with known side products for the specific reaction. | Address the specific side reaction as detailed in the FAQs and Experimental Protocols sections (e.g., for N-N cleavage, use a milder acid). |
| Product Degradation | The desired indole product may be unstable under the reaction or workup conditions (e.g., strong acid). | If the product is acid-sensitive, neutralize the reaction mixture promptly during workup. Consider a synthetic route with milder conditions. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity or Other Isomers)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Use of Unsymmetrical Ketone in Fischer Synthesis | Analyze the product mixture by NMR or LC-MS to identify the different regioisomers formed. | The choice of acid catalyst can influence the regiochemical outcome. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. Consider using a symmetrical ketone if possible, or a different synthetic route. |
| Lack of Regiocontrol in Bischler-Möhlau Synthesis | Characterize the isomeric byproducts to understand the cyclization pattern. | This is an inherent challenge of this method. Exploring milder conditions (e.g., microwave heating) or alternative syntheses is recommended. |
| Unexpected Isomerization in Palladium-Catalyzed Reactions | Analyze the structure of the unexpected isomer to infer the reaction pathway. | Re-evaluate the mechanism of your specific palladium-catalyzed reaction. The regioselectivity of Larock and Heck reactions can be influenced by steric and electronic factors of the substrates and ligands.[5] |
Experimental Protocols
Protocol 1: Minimizing N-N Bond Cleavage in Fischer Indole Synthesis of 7-Methoxyindole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(2-Methoxyphenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Addition of Ketone: Add cyclohexanone (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 118 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 7-methoxy-1,2,3,4-tetrahydro-9H-carbazole.
Protocol 2: General Procedure for Larock Indole Synthesis of a 7-Substituted Indole
This protocol is a general starting point for the synthesis of 2,3-disubstituted 7-substituted indoles.
Materials:
-
o-Iodoaniline with a substituent at the 3-position (e.g., 3-chloro-2-iodoaniline)
-
Disubstituted alkyne (e.g., 1,2-diphenylethyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the substituted o-iodoaniline (1.0 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).
-
Solvent and Alkyne Addition: Add anhydrous DMF, followed by the disubstituted alkyne (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Yields in the Synthesis of 2-Phenylindole by Different Methods
| Synthesis Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | 170-180°C, 15-20 min | 72-86 |
| Larock Indole Annulation | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room temperature, 12h | 69-78 |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | Anilinium bromide | Microwave irradiation, 600W, 1 min | 52-75 |
Note: Yields are based on literature reports and may vary depending on the specific reaction scale and conditions.
Mandatory Visualizations
Caption: Competing pathways in the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Indole-7-carboxylic acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Indole-7-carboxylic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a white to off-white or gray crystalline powder.[1] A pinkish or brownish hue may indicate the presence of oxidation products or other impurities.[2]
Q2: What are some suitable starting solvents for the recrystallization of this compound?
A2: Based on the carboxylic acid functionality, good starting solvents for screening include ethanol, methanol, water, or mixtures of these.[3] this compound is noted to be soluble in water.[1][4] Ethanol is often a good general-purpose solvent for recrystallizing compounds with minor impurities.[3]
Q3: My this compound is not dissolving in the hot solvent. What should I do?
A3: This indicates that the chosen solvent is not a good solvent for your compound at elevated temperatures. You can try adding a co-solvent to increase solubility. If that fails, it is best to remove the current solvent and attempt recrystallization with a different, more suitable solvent.
Q4: After cooling, no crystals have formed. What are the next steps?
A4: Crystal formation can sometimes be initiated. Try scratching the inside of the flask with a glass rod at the meniscus. If that doesn't work, you can add a seed crystal of pure this compound. If neither of these methods induces crystallization, it is likely that too much solvent was used. The excess solvent can be removed by gentle heating and the solution can be cooled again.
Q5: The recrystallization has resulted in an oil instead of crystals. How can I fix this?
A5: "Oiling out" can occur if the solution is supersaturated or if the melting point of the compound is lower than the temperature of the solution. To remedy this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is less soluble might also help to induce crystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete precipitation (pH not optimal) - Product is soluble in the wash solvent - Incomplete initial reaction - Mechanical losses during transfer | - Ensure the pH is sufficiently acidic (pH 2-3) during precipitation.[5] - Pre-chill wash solvents to minimize product loss.[5] - Use minimal amounts of cold solvent for transfers.[5] |
| Colored Impurities in Crystals | - Co-precipitation of colored impurities - Oxidation of the indole ring | - Consider using activated charcoal to adsorb colored impurities before filtration of the hot solution. - Ensure the recrystallization is performed relatively quickly to minimize air exposure. |
| Crystals Crash Out of Solution Too Quickly | - Solution is too concentrated - Cooling is too rapid | - Add a small amount of additional hot solvent to the dissolved compound. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Multiple Peaks in HPLC/TLC after Recrystallization | - Unreacted starting materials - Formation of regioisomers (e.g., other indole carboxylic acid isomers) - Residual synthesis reagents or byproducts | - A second recrystallization may be necessary. - Consider purification by column chromatography if recrystallization is ineffective.[5] |
Quantitative Data
Solubility of this compound
| Solvent | Temperature | Solubility ( g/100 mL) | Notes |
| Water | Data not available | Soluble[1][4] | A good starting point for screening, especially in combination with alcohols. |
| Ethanol | Data not available | Likely soluble when hot | A common and effective solvent for carboxylic acids.[3] |
| Methanol | Data not available | Likely soluble when hot | Another common alcohol used for recrystallization. |
| Ethyl Acetate | Data not available | May be a suitable solvent | Often used for compounds of moderate polarity. |
| Toluene | Data not available | Likely less soluble | A non-polar solvent, may be useful as an anti-solvent. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol, water, or a mixture). If the compound dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Step-by-step experimental workflow for the recrystallization process.
References
Troubleshooting low yield in Fischer indole synthesis of 7-carboxyindole
This guide provides troubleshooting strategies and frequently asked questions to address low yields in the Fischer indole synthesis of 7-carboxyindole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Low Yield of 7-Carboxyindole
Low yields in the Fischer indole synthesis of 7-carboxyindole can be attributed to several factors, including the purity of starting materials, reaction conditions, and the choice of catalyst. The presence of an electron-withdrawing group like a carboxylic acid can hinder the reaction.[1]
dot
References
Technical Support Center: Optimization of Indole-7-carboxylic Acid Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of Indole-7-carboxylic acid.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of this compound.
Q1: What are the most common derivatization reactions for this compound?
A1: The carboxylic acid group at the 7-position of the indole ring is versatile and can undergo several common derivatization reactions, including:
-
Esterification: Conversion of the carboxylic acid to an ester. This is often done to protect the carboxylic acid or to improve its solubility in organic solvents.[1][2]
-
Amidation: Reaction of the carboxylic acid with an amine to form an amide bond. This is a crucial reaction in medicinal chemistry for creating bioactive molecules.[3][4][5]
-
Suzuki-Miyaura Coupling: While the carboxylic acid itself doesn't directly participate, derivatization is often performed on indole rings that also contain a halogen, allowing for carbon-carbon bond formation. The presence of the carboxylic acid group can influence the reaction conditions.[1][6][7]
Q2: Why is my this compound poorly soluble in common organic solvents?
A2: The low solubility of this compound in many organic solvents is due to the polar carboxylic acid group and the potential for intermolecular hydrogen bonding. To improve solubility, consider converting the carboxylic acid to its corresponding ester, which is less polar.[1] Alternatively, using more polar aprotic solvents like DMF or DMSO may be necessary, although this can sometimes complicate purification.
Q3: Can the indole N-H proton interfere with my derivatization reaction?
A3: Yes, the N-H proton of the indole ring is weakly acidic and can interfere with certain reactions, particularly those employing strong bases or organometallic reagents. In such cases, protection of the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl) may be necessary before carrying out the desired derivatization at the C-7 carboxylic acid.[6]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Amidation Reactions
Problem: Low yield of the desired amide product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient activation of the carboxylic acid. | Use a more effective coupling agent. Common choices include HATU, HBTU, or EDC with an additive like HOBt. | These reagents convert the carboxylic acid into a more reactive activated species, facilitating nucleophilic attack by the amine. |
| Low reactivity of the amine. | Increase the reaction temperature or use a catalyst. A recent study highlighted a one-pot reaction using a DMAPO catalyst and Boc2O for less reactive amines.[3] | Higher temperatures can overcome the activation energy barrier. Catalysts can provide an alternative, lower-energy reaction pathway.[3] |
| Decomposition of starting materials or product. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. | Over-running the reaction can lead to the formation of byproducts and degradation of the desired compound. |
| Use of an inappropriate base. | If using an acid salt of the amine, ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine) are used. | One equivalent of the base is required to neutralize the amine salt, and a second equivalent is needed to facilitate the coupling reaction. |
Esterification Reactions
Problem: Incomplete conversion to the ester.
| Potential Cause | Troubleshooting Step | Rationale |
| Equilibrium limitation. | Use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves). | Esterification is a reversible reaction.[8] Removing one of the products (water) will shift the equilibrium towards the formation of the ester, according to Le Chatelier's principle. |
| Insufficient acid catalysis. | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H2SO4, p-TsOH) is used.[2] | The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[8] |
| Steric hindrance. | If using a bulky alcohol, consider converting the carboxylic acid to an acyl chloride first (using, for example, SOCl2 or (COCl)2) and then reacting it with the alcohol. | The acyl chloride is much more reactive than the carboxylic acid and can overcome the steric hindrance presented by a bulky nucleophile. |
Suzuki-Miyaura Coupling Reactions (on a halogenated this compound)
Problem: The Suzuki coupling reaction fails or gives a low yield.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst deactivation. | The carboxylate formed under basic conditions can coordinate to the palladium catalyst and deactivate it.[1] Consider protecting the carboxylic acid as an ester before the coupling reaction, followed by hydrolysis. | Protecting the carboxylic acid prevents the formation of the interfering carboxylate anion.[1] |
| Oxygen contamination. | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). | Oxygen can lead to the oxidative degradation of the palladium catalyst and cause homocoupling of the boronic acid.[9] |
| Inappropriate base. | The choice of base is critical. If starting materials are sensitive, a milder base like K2CO3 or KF might be preferable to stronger bases like K3PO4.[9] Ensure the base is finely powdered and dry for anhydrous reactions.[9] | The base plays a key role in the transmetalation step. Its strength and solubility can significantly impact the reaction outcome. |
| Significant protodeboronation. | This is the replacement of the boronic acid group with a hydrogen. Switch to anhydrous conditions or use a more stable boronic acid derivative, such as a pinacol ester.[9] | Water is the proton source for this side reaction. By eliminating water or using a more stable boron reagent, this pathway can be suppressed.[9] |
Section 3: Experimental Protocols
Protocol for Amidation of this compound
This protocol describes a general procedure for the synthesis of an N-substituted Indole-7-carboxamide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine and DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours (typical) |
| Expected Yield | 60-95% (depends on amine) |
Protocol for Fischer Esterification of this compound
This protocol outlines the synthesis of Methyl Indole-7-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Methanol (large excess, acts as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equiv)
Procedure:
-
Suspend this compound in methanol.
-
Carefully add concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux (approx. 65°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Temperature | ~65°C (Reflux) |
| Reaction Time | 4-24 hours |
| Expected Yield | >85% |
Section 4: Visual Diagrams
Caption: General workflow for the derivatization of this compound.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Indole-7-Carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from crude Indole-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
Common impurities depend on the synthetic route but can include unreacted starting materials, reagents, and side-products. These may consist of other indole isomers, decarboxylated indole, or colored organic materials formed during the synthesis.[1]
Q2: How can I assess the purity of my this compound sample?
Several analytical methods can be employed to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a highly effective quantitative method.[2][3][4][5] Other common methods include measuring the melting point and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercially available this compound typically has a purity of 97% or higher.[6][7]
Q3: Which purification method is most suitable for my crude sample?
The best method depends on the nature of the impurities.
-
Acid-Base Extraction: This is a highly effective technique for separating the acidic this compound from any neutral or basic impurities.[8][9][10][11][12]
-
Recrystallization: This is an excellent choice for purifying solid crude products where impurities have different solubility profiles than the desired compound.[1][13]
-
Activated Carbon Treatment: If your product has a yellow or brown tint, treatment with activated carbon can effectively remove colored impurities.[1]
-
Column Chromatography: This method is useful for separating impurities that have polarities similar to the product and are difficult to remove by other means.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete extraction from the organic to the aqueous phase (Acid-Base Extraction).- Product loss during transfers between flasks.- Incomplete precipitation after acidification.- Using too much solvent during recrystallization. | - Perform the basic extraction step two or three times to ensure all the carboxylate salt has transferred to the aqueous layer.[1]- Rinse all glassware with a small amount of the solvent to recover any residual product.- Ensure the aqueous solution is sufficiently acidic (pH ~2) to fully precipitate the carboxylic acid.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the solid during recrystallization. |
| Final Product is Colored (Yellow/Brown) | - Presence of residual colored organic impurities or oxidation products. | - Before the final isolation step, treat the solution with a small amount of activated carbon.[1]- Perform an additional recrystallization step.[15] |
| Product Fails to Crystallize | - Too much solvent was used.- The presence of oily impurities is inhibiting crystal formation. | - Slowly evaporate the solvent until the solution becomes cloudy, then allow it to cool slowly.- Scratch the inside of the flask with a glass rod at the solution's surface to initiate crystallization.- Add a seed crystal of pure this compound. |
| Oily Product Precipitates Instead of a Solid | - The melting point of the compound is lower than the temperature of the solution.- High concentration of impurities. | - Ensure the acidified aqueous solution is thoroughly cooled in an ice bath before and during filtration.[1][16]- If an oil persists, extract it into a fresh organic solvent, dry the solvent, and evaporate it to recover the product, which can then be recrystallized.[11][16] |
| HPLC Analysis Still Shows Significant Impurities | - The impurity has very similar chemical and physical properties to this compound. | - Optimize the current purification method (e.g., try a different solvent system for recrystallization).- Employ a more powerful separation technique, such as column chromatography, using a suitable eluent system (e.g., a polar system like ethyl acetate/methanol with a small amount of acetic acid).[14] |
Data Presentation
Table 1: Comparison of Common Purity Assessment Methods
| Method | Principle | Information Provided |
| HPLC | Differential partitioning of components between a mobile and stationary phase. | Quantitative purity (% area), detection of trace impurities.[3] |
| Melting Point | Temperature range over which a solid turns to liquid. | A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[8] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and detection of structurally similar impurities. |
Table 2: Overview of Purification Techniques
| Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >98% | Excellent for removing neutral and basic impurities; scalable.[9][10] | Less effective for removing other acidic impurities. |
| Recrystallization | >99% (if optimized) | Highly effective for removing soluble and insoluble impurities; can yield very pure crystals.[13] | Yield can be reduced; requires finding a suitable solvent system. |
| Column Chromatography | >99% | Can separate compounds with very similar properties. | Can be time-consuming, requires larger volumes of solvent, and may be less scalable. |
| Activated Carbon | N/A (removes specific impurities) | Excellent for removing colored impurities.[1] | Can adsorb the desired product, potentially lowering the yield. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.[1]
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel.[9][11] Use a volume roughly equal to the organic layer.
-
Mixing & Separation: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release any pressure buildup. Allow the layers to fully separate. The deprotonated Indole-7-carboxylate salt will be in the upper aqueous layer (assuming the organic solvent is denser than water; if not, it will be the lower layer).
-
Isolate Aqueous Layer: Carefully drain the lower organic layer (containing neutral/basic impurities) and collect the aqueous layer containing the product salt in a separate Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, add a fresh portion of the sodium bicarbonate solution to the organic layer and repeat the extraction. Combine the aqueous extracts.[1]
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M HCl dropwise until the solution becomes strongly acidic (test with pH paper to confirm pH ~2). The neutral this compound will precipitate as a solid.[1][16]
-
Isolation: Collect the purified solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the product thoroughly, either air-dried or in a vacuum oven.
Protocol 2: Purification by Recrystallization
Objective: To purify solid this compound by leveraging differences in solubility.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the crude product well at high temperatures but poorly at low temperatures. A mixed solvent system like methanol/water or ethanol/water is often effective.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals completely to remove all residual solvent.
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Workflow for purification via recrystallization.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. scbt.com [scbt.com]
- 7. H54931.14 [thermofisher.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. vernier.com [vernier.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. web.mnstate.edu [web.mnstate.edu]
Protecting group strategies for the indole nitrogen during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole-containing molecules. It addresses common challenges encountered during the protection and deprotection of the indole nitrogen.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable N-protecting group for my indole derivative?
The selection of an appropriate N-protecting group is critical and depends on several factors:
-
Stability to Reaction Conditions : The protecting group must be stable to the conditions of the subsequent reaction steps.[1]
-
Ease of Removal : The deprotection should be achievable under conditions that do not affect other functional groups in the molecule.[1]
-
Electronic Effects : Electron-withdrawing protecting groups (e.g., Boc, Ts) decrease the electron density of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[1][2] Electron-donating groups (e.g., benzyl) have the opposite effect.[1][2]
-
Steric Hindrance : The size of the protecting group can influence the reactivity of adjacent positions.
Q2: What are the key stability differences between common indole N-protecting groups?
The stability of N-protecting groups varies significantly under different conditions. A general overview is provided in the table below.
| Protecting Group | Stable To | Labile To |
| Boc | Base, Hydrogenolysis, Nucleophiles | Strong Acids (e.g., TFA, HCl)[1] |
| Ts | Acid, Oxidation | Strong Reducing Agents, Strong Bases[1][2] |
| SEM | Many nucleophilic and basic conditions | Fluoride ions (e.g., TBAF), Strong Acids[1] |
| Pivaloyl | Most standard conditions | Strong bases at high temperatures (e.g., LDA)[1][3] |
| Benzyl (Bn) | Acid, Base | Hydrogenolysis[4][5][6] |
Q3: Can the N-H of indole be selectively protected in the presence of other nucleophilic groups like a primary alcohol?
Yes, selective protection is achievable. By using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF or THF), the indole N-H can be selectively deprotonated due to its higher acidity compared to a primary alcohol. The resulting indolide anion can then react with the protecting group electrophile. It is advisable to avoid catalysts like 4-dimethylaminopyridine (DMAP) as they can promote the protection of the alcohol.[1]
Troubleshooting Guides
Problem 1: Low or no yield during the N-protection reaction.
-
Possible Cause: Incomplete deprotonation of the indole N-H.
-
Solution: Ensure the use of a sufficiently strong base (e.g., NaH, KOtBu) in an appropriate excess. The quality of the base is also crucial; use freshly opened or properly stored reagents.[1]
-
-
Possible Cause: Poor solubility of the indole starting material.
-
Solution: Experiment with different anhydrous aprotic solvents like DMF, THF, or dioxane to improve solubility.
-
-
Possible Cause: Steric hindrance around the indole nitrogen.
-
Solution: If a bulky protecting group like Boc fails, consider a smaller group such as SEM ([2-(trimethylsilyl)ethoxy]methyl).
-
Problem 2: Competing C3-alkylation instead of the desired N-alkylation.
-
Possible Cause: The regioselectivity of indole alkylation is highly dependent on the reaction conditions, particularly the base and solvent.
Problem 3: The N-Boc group is unexpectedly cleaved during a reaction.
-
Possible Cause: The N-Boc group on an indole is significantly more labile than on aliphatic amines and can be cleaved under surprisingly mild conditions.[7] Exposure to even weak acids or moderate heat (e.g., 40°C on a rotovap) can cause deprotection.[7]
-
Solution: If subsequent steps require conditions that might cleave the Boc group, consider a more robust protecting group like SEM or a sulfonyl group (e.g., Ts).[7]
-
Problem 4: Difficulty in removing a robust N-protecting group.
-
N-Tosyl (Ts) Group: This is a notoriously difficult group to remove.
-
Solution: While harsh conditions are often required, milder alternatives have been developed. Reductive cleavage using magnesium in methanol can be effective.[8] For some substrates, treatment with strong bases like potassium hydroxide with a phase-transfer catalyst in a THF-water system can work.[1]
-
-
N-Pivaloyl Group: This group is also known for its robustness.[3]
Quantitative Data Summary
Table 1: Comparison of Deprotection Methods for N-Pivaloyl Indoles
| Substrate | Deprotection Method | Yield (%) | Reference |
| N-pivaloylcyclohepta[cd]indole | Sodium methoxide | 19 | [1] |
| N-pivaloylindole | LDA, THF, 40-45 °C | Quantitative | [1] |
| Various substituted N-pivaloylindoles | LDA, THF, 40-45 °C | 85-98 | [1] |
Table 2: Acidity of Indole N-H in Different Solvents
| Compound | Solvent | pKa | Reference |
| Indole | DMSO | 21 | [1] |
| Indole | Acetonitrile | 32.78 | [1] |
Key Experimental Protocols
Protocol 1: N-SEM Protection of a Sterically Hindered Indole
-
To a solution of the indole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (1 equivalent, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride
-
Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the deprotected indole.[1]
Visualizations
Caption: General workflow for the protection and deprotection of an indole nitrogen.
Caption: Decision logic for selecting an appropriate indole N-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.org [mdpi.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. reddit.com [reddit.com]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Scalable synthesis of Indole-7-carboxylic acid for industrial applications
Welcome to the technical support center for the scalable synthesis of Indole-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important indole derivative for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the most promising scalable synthesis route for this compound for industrial applications?
A1: A highly viable and scalable route for the industrial production of this compound is a multi-step process. This process begins with the synthesis of a suitable substituted nitrotoluene, followed by the application of the Leimgruber-Batcho indole synthesis to form the indole ring, and concludes with an oxidation step to create the carboxylic acid group. This method is favored for its use of readily available starting materials and its adaptability to large-scale production.
Q2: What are the critical parameters to control during the Leimgruber-Batcho indole synthesis?
A2: The Leimgruber-Batcho synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization. Critical parameters to control include reaction temperature, reaction time, and the choice of reducing agent. The initial enamine formation is often carried out at elevated temperatures, and careful monitoring is required to ensure complete conversion without degradation. For the reductive cyclization, common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[1] The choice of reducing agent can impact the reaction's efficiency and should be selected based on the specific substrate and desired purity profile.
Q3: How can I monitor the progress of the synthesis reactions?
A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of starting material consumption and product formation, helping to determine the optimal reaction time and identify the presence of any significant side products.
Q4: What are the common impurities encountered, and how can they be minimized?
A4: Common impurities can include unreacted starting materials, intermediates from incomplete reactions (such as the enamine in the Leimgruber-Batcho synthesis), and side-products from competing reactions like polymerization or over-oxidation.[2] Minimizing these impurities can be achieved through strict control of reaction parameters, the use of high-purity starting materials, and ensuring an inert atmosphere when necessary.
Q5: What are the recommended purification methods for industrial-scale production of this compound?
A5: For industrial-scale purification, crystallization is a preferred method due to its cost-effectiveness and scalability. The crude this compound can be dissolved in a suitable solvent and then crystallized by cooling or by the addition of an anti-solvent to yield a product with high purity. The choice of solvent system is critical and should be optimized to maximize yield and purity. Other techniques like column chromatography are generally less suitable for large-scale industrial production due to cost and solvent usage.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to sub-optimal temperature or reaction time. | Monitor the reaction closely using TLC or HPLC to determine the optimal reaction duration. Gradually increase the temperature if the reaction is sluggish, but be cautious of potential side reactions at higher temperatures. |
| Poor quality of starting materials or reagents. | Ensure all starting materials and reagents are of high purity. Purify starting materials if necessary before use. | |
| Inefficient reduction in the Leimgruber-Batcho step. | Experiment with different reducing agents (e.g., Raney Nickel/hydrazine, Pd/C, Fe/acetic acid) and optimize the reaction conditions for the chosen agent.[1] | |
| Formation of Multiple Products/Side Reactions | Polymerization of indole intermediates, especially under strong acidic conditions. | Use milder acid catalysts or Lewis acids if possible. Running the reaction at a higher dilution can also favor intramolecular cyclization over intermolecular polymerization.[2] |
| Over-oxidation of the methyl group to undesired byproducts. | Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Monitor the reaction progress to stop it once the desired product is formed. | |
| Incomplete cyclization in the Leimgruber-Batcho synthesis, leading to the isolation of the enamine intermediate.[2] | Ensure the reduction step is carried out to completion. The enamine intermediate is often colored and can be identified by NMR and mass spectrometry.[2] | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | After the reaction, quench and neutralize the mixture, then extract the product with a suitable organic solvent. If the product is an acid, it can often be isolated by acidifying the aqueous layer after a basic wash. |
| Presence of impurities that co-crystallize with the product. | Perform multiple recrystallizations from different solvent systems. The use of an anti-solvent can sometimes help in selective crystallization. | |
| Formation of a tar-like substance. | This often indicates polymerization. Review the reaction conditions, particularly temperature and acid concentration. Lowering the temperature may help. |
Experimental Protocols
Below are detailed methodologies for a proposed scalable synthesis of this compound.
Protocol 1: Synthesis of 7-Methylindole via Leimgruber-Batcho Synthesis
This protocol outlines a general procedure for the synthesis of 7-methylindole, a precursor to this compound, starting from 2,6-dinitrotoluene.
Materials:
-
2,6-Dinitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Raney Nickel
-
Hydrazine hydrate
-
Methanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Enamine Formation: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve 2,6-dinitrotoluene in N,N-dimethylformamide dimethyl acetal (DMF-DMA). Add pyrrolidine to the mixture. Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the excess DMF-DMA and pyrrolidine under reduced pressure. The resulting crude enamine can be used directly in the next step or purified by column chromatography.
-
Reductive Cyclization: Dissolve the crude enamine in methanol. Carefully add a catalytic amount of Raney Nickel to the solution. Heat the mixture to reflux and then add hydrazine hydrate dropwise. The reaction is exothermic and will generate gas, so ensure proper ventilation and cooling.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the colored enamine and the appearance of the indole product spot indicate the reaction's progress.
-
Purification: Once the reaction is complete, cool the mixture and filter off the Raney Nickel. Concentrate the filtrate under reduced pressure. Purify the crude 7-methylindole by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 2: Oxidation of 7-Methylindole to this compound
This protocol describes a general method for the oxidation of the methyl group of 7-methylindole to a carboxylic acid.
Materials:
-
7-Methylindole
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Hexane
Procedure:
-
Reaction Setup: In a reaction vessel, suspend 7-methylindole in a mixture of pyridine and water. Heat the mixture to 85°C with stirring.
-
Oxidation: Slowly add potassium permanganate (KMnO₄) to the heated suspension over a period of 30 minutes. Continue heating for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and a mixture of diethyl ether and hexane. Filter the solution to remove manganese dioxide.
-
Extraction and Isolation: Separate the aqueous and organic phases. Acidify the aqueous phase with sulfuric acid, which will cause the this compound to precipitate.
-
Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.
Data Presentation
The following table summarizes typical yields for the key steps in the synthesis of substituted indoles via the Leimgruber-Batcho method, which can be indicative of the expected yields for the synthesis of 7-methylindole.
| Reaction Step | Substrate | Product | Typical Yield | Reference |
| Reductive Cyclization | Substituted β-dimethylamino-2-nitrostyrene | Substituted Indole | 73% - 83% | [3] |
| One-pot Leimgruber-Batcho | 4-chloro-2-nitrotoluene | 5-chloroindole | 92% | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the scalable synthesis of this compound.
Caption: Workflow for the scalable synthesis of this compound.
Signaling Pathway Involvement
Indole and its derivatives, including indole carboxylic acids, are known to be involved in various biological signaling pathways. For instance, indole itself acts as an interkingdom signaling molecule in bacteria, influencing processes like biofilm formation and virulence.[5] In plants, indole-3-acetic acid is a key hormone regulating growth and development.[6] While the specific signaling pathways directly involving this compound are not extensively detailed in the current literature, its structural similarity to other bioactive indoles suggests potential roles in cellular signaling. The diagram below illustrates a generalized concept of how an indole derivative might interact with a cellular signaling pathway.
Caption: Generalized signaling pathway for an indole derivative.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. journalijar.com [journalijar.com]
- 5. The Role of Biofilm-Derived Compounds in Microbial and Protozoan Interactions [mdpi.com]
- 6. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
Preventing decarboxylation of Indole-7-carboxylic acid during reactions
Welcome to the technical support center for Indole-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decarboxylation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of indole, an undesired byproduct. This reaction is typically promoted by heat, acidic or basic conditions, or the presence of certain metal catalysts. Preventing decarboxylation is crucial for achieving high yields of the desired product in reactions such as amide coupling and esterification.
Q2: At what temperatures does this compound begin to decarboxylate?
Q3: How does the position of the carboxylic acid group on the indole ring affect its stability to decarboxylation?
A3: The electronic properties of the indole ring influence the stability of the carboxylic acid group. While a direct comparative study on the decarboxylation of all isomers is not available, computational studies on indole-2-carboxylic acid suggest that the stability is influenced by the electronic distribution in the indole ring. It is generally good practice to assume that any indole carboxylic acid is potentially labile under harsh conditions.
Q4: What are the primary strategies to prevent decarboxylation?
A4: The main strategies to minimize decarboxylation include:
-
Mild Reaction Conditions: Employing low temperatures and neutral pH.
-
Appropriate Reagents: Using gentle coupling agents and catalysts that do not promote decarboxylation.
-
Protection of the Carboxylic Acid: Converting the carboxylic acid to an ester or another stable group before performing reactions on other parts of the indole molecule.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product and presence of indole byproduct. | Decarboxylation due to high reaction temperature. | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature).- Use a cooling bath to maintain a consistent low temperature. |
| Harsh reagents (e.g., strong acids or bases). | - Opt for milder coupling reagents (e.g., EDC/HOBt, HATU).- Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) if a base is required. | |
| Formation of multiple byproducts. | Side reactions promoted by the chosen coupling reagent. | - Switch to a different class of coupling reagent (e.g., from a carbodiimide to a phosphonium-based reagent).- Add additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. |
| Reaction does not proceed to completion at low temperatures. | Insufficient activation of the carboxylic acid. | - Increase the amount of coupling reagent slightly.- Extend the reaction time.- Consider a more reactive, yet still mild, coupling reagent. |
| Difficulty in purifying the product from unreacted starting material and reagents. | Use of non-volatile solvents or excess reagents. | - Use a solvent that is easy to remove under reduced pressure (e.g., Dichloromethane instead of DMF).- Perform aqueous washes to remove water-soluble reagents and byproducts. A wash with a mild acid can remove basic impurities, and a wash with a mild base can remove unreacted carboxylic acid. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a mild method for the formation of an amide bond between this compound and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine of choice
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Add the amine (1.1 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using DCC/DMAP (Steglich Esterification)
This protocol outlines a mild procedure for the esterification of this compound with an alcohol using Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Alcohol of choice (1.5 equivalents)
-
DCC (1.1 equivalents)
-
DMAP (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1 equivalent), the alcohol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported and general conditions for reactions involving this compound and similar compounds, with a focus on minimizing decarboxylation.
| Reaction Type | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Notes |
| Amide Coupling | N,N'-Carbonyldiimidazole (CDI) | None | DMF | Room Temp | 2h activation, 1h coupling | Not specified | General method for indole-7-carboxamide synthesis. |
| Amide Coupling | EDC, HOBt | DIPEA | DMF | 0 °C to RT | Overnight | 85% | General protocol for amide coupling. |
| Amide Coupling | TCFH | NMI | Acetonitrile | Room Temp | 5 min | Not specified | Used for the synthesis of 4-bromo-1H-indole-7-carboxamide derivatives. |
| Esterification | H₂SO₄ (catalytic) | None | MeOH | Reflux | 20h | 75% | Note that refluxing conditions may increase the risk of decarboxylation. |
| Esterification | DCC, DMAP | None | DCM | 0 °C to RT | 3-5h | 76-81% | Steglich esterification, a mild method suitable for sensitive substrates. |
Visualizations
Logical Workflow for Preventing Decarboxylation
Caption: A decision-making workflow for minimizing decarboxylation.
General Experimental Workflow
Caption: A generalized workflow for reactions with this compound.
Technical Support Center: Column Chromatography for Indole Derivative Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of indole derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying my indole derivative?
The optimal stationary phase is contingent on the polarity and stability of your specific indole derivative.[1]
-
Silica Gel: This is the most widely used and versatile stationary phase for standard normal-phase chromatography. However, its acidic nature can sometimes lead to the degradation or strong adsorption of electron-rich or acid-sensitive indole derivatives.[1][2]
-
Alumina: A viable alternative for indoles that are sensitive to acid. Alumina is available in neutral, basic, or acidic forms, which allows you to match the stationary phase to the properties of your compound.[1][2]
-
Reversed-Phase Silica (C8, C18): This is the stationary phase of choice for reversed-phase chromatography, which is well-suited for the purification of polar indole derivatives. The mobile phase in this case is typically a polar solvent system, such as water/methanol or water/acetonitrile.[1][3]
-
Functionalized Silica: For particularly challenging separations, specialized stationary phases like amino-functionalized silica can offer different selectivity and enhance the purification of basic indole compounds.[1]
Q2: How should I select an appropriate mobile phase (eluent)?
The selection of the mobile phase is a critical step and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).
-
Initial Solvent System: For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[4] By running TLC plates with varying ratios of these solvents, you can identify the mixture that provides the best separation of your target indole from impurities. An ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate.[2]
-
Solvent Properties: Different solvents provide different selectivities. For instance, while dichloromethane can be an effective solvent, it may result in slower column runs compared to ethyl acetate/hexane systems.[1] Methanol is a highly polar solvent that is often used in small percentages to elute very polar compounds.[1]
-
Use of Modifiers: If you observe streaking or tailing of your compound on the TLC plate, the addition of a small amount of a modifier to your eluent can be beneficial (see Troubleshooting section for more details).[1]
Q3: My indole derivative is colorless. How can I visualize it during TLC analysis and while monitoring column fractions?
Several techniques are available for the visualization of UV-inactive indole derivatives:
-
UV Light (Non-destructive): The majority of indole derivatives are UV-active due to their aromatic structure. They will appear as dark spots on a fluorescent TLC plate (F254) when viewed under short-wave UV light (254 nm).[1] This is typically the quickest and most common initial method for visualization.[1]
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will result in the temporary staining of most organic compounds, including many indoles, with a yellow-brown color.[1]
-
Chemical Stains (Destructive): These stains react chemically with the compounds to produce colored spots, often requiring heat for development.
-
p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that react with a wide range of functional groups.[1]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]
-
Potassium Permanganate (KMnO₄): This is a universal stain that reacts with any compound that can be oxidized, appearing as yellow or brown spots on a purple background.[1]
-
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of indole derivatives in a question-and-answer format, providing potential causes and solutions.
Problem 1: My indole compound is streaking or tailing on the column.
-
Potential Cause: Undesirable interactions between the basic nitrogen atom in the indole ring and acidic silanol groups on the surface of the silica gel stationary phase.[2][4]
-
Solution(s):
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase.[4] This will help to saturate the active silanol sites and improve peak symmetry.[4]
-
Use a High-Purity, End-Capped Column: These columns have fewer residual silanol groups, which reduces the opportunities for secondary interactions.[4]
-
Adjust Mobile Phase pH: The use of a buffer to control the pH of the mobile phase can ensure that the analyte is in a single ionic form, leading to sharper peaks.[4]
-
Change the Stationary Phase: If tailing persists on silica, consider switching to a less acidic stationary phase like neutral alumina or a bonded phase.[2][4]
-
Problem 2: I am observing poor separation between my indole compound and impurities.
-
Potential Cause: The polarity of the mobile phase is not optimized, the column is overloaded with the sample, or the column dimensions are not suitable for the separation.[2]
-
Solution(s):
-
Optimize the Mobile Phase: Use TLC to screen a variety of solvent systems to find one that provides the best separation. The ideal mobile phase should give the target compound an Rf value between 0.2 and 0.4.[2]
-
Employ Gradient Elution: Begin with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. This can help to effectively separate compounds with a wide range of polarities.[2]
-
Reduce Sample Load: Overloading the column with too much sample will result in broad, overlapping bands.[2] It is important to reduce the amount of sample loaded onto the column.[2]
-
Adjust Column Dimensions: A longer and thinner column generally provides better separation.[2]
-
Problem 3: My indole compound appears to be decomposing on the column.
-
Potential Cause: The indole derivative is sensitive to the acidic nature of the silica gel.[2][4]
-
Solution(s):
-
Test for Stability: Before running a column, it is advisable to check the stability of your compound on silica gel using 2D TLC.[2] To do this, spot your compound on a TLC plate, run it in one direction with a suitable eluent, and then turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal.[2]
-
Deactivate the Silica Gel: Pre-treat the silica gel by running a mobile phase containing a small amount of a base (e.g., triethylamine) through the column before loading your sample.[2][4]
-
Use a Neutral Stationary Phase: Consider using a neutral stationary phase such as alumina or a bonded phase.[2][4]
-
Consider Reverse-Phase Chromatography: In reverse-phase chromatography, the mobile phase can be buffered to a neutral pH, which can prevent the degradation of acid-sensitive compounds.[4]
-
Experimental Protocols & Data
Table 1: Example Normal-Phase Column Chromatography Parameters for a Hydroxylated Indole Derivative
| Parameter | Specification |
| Stationary Phase | Silica gel (high-purity grade, 230-400 mesh) |
| Column Packing | Slurry packed in the initial, low-polarity mobile phase |
| Sample Loading | Dissolved in a minimal amount of a suitable solvent and carefully pipetted onto the top of the column |
| Mobile Phase | Gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 100% ethyl acetate) |
| Elution | Start with a low polarity mobile phase and gradually increase the polarity. |
| Fraction Collection | Collect fractions and monitor by TLC to identify those containing the pure product. |
| Post-Purification | Combine the pure fractions and remove the solvent under reduced pressure. |
Data adapted from BenchChem Technical Support.[4]
Table 2: Example Reversed-Phase HPLC Parameters for Indole-3-Acetic Acid (IAA) and Related Compounds
| Parameter | Specification |
| Column | Symmetry C8 (4.6 x 150 mm, 5 µm) with a C8 guard column |
| Mobile Phase A | 2.5:97.5 (v/v) acetic acid:H₂O, pH adjusted to 3.8 with 1 M KOH |
| Mobile Phase B | 80:20 (v/v) acetonitrile:H₂O |
| Gradient Elution | Start with 80:20 (A:B). Linear gradient to 50:50 (A:B) over 25 minutes. Linear gradient to 0:100 (A:B) over the next 6 minutes. Return to 80:20 (A:B) over the next 2 minutes. |
| Flow Rate | 1 mL/min |
| Injection Volume | 20 µL |
| Detection | Fluorimetric detector with excitation at 280 nm and emission at 350 nm |
| Sample Preparation | Dissolve the crude sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection. |
Data adapted from BenchChem Technical Support.[4]
Visualized Workflows
Caption: A step-by-step experimental workflow for the purification of indole derivatives using column chromatography.
Caption: A logical diagram illustrating troubleshooting pathways for common issues in indole derivative purification.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Indole-7-Carboxylic Acid and Indole-6-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related indole derivatives: Indole-7-carboxylic acid and Indole-6-carboxylic acid. While both compounds share the same fundamental indole scaffold, the positional difference of the carboxylic acid group significantly influences their biological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development efforts.
Summary of Biological Activities
Derivatives of both this compound and Indole-6-carboxylic acid have been investigated for a range of therapeutic applications, with a notable emphasis on antiviral and anticancer activities. Available data, primarily from studies on substituted derivatives, suggests that the position of the functional group is a critical determinant of potency and selectivity.
Table 1: Comparative Biological Activity of this compound and Indole-6-Carboxylic Acid Derivatives
| Biological Activity | This compound Derivative | IC₅₀ | Indole-6-Carboxylic Acid Derivative | IC₅₀ | Reference |
| Anti-HCV Activity | C-7 fluoro tricyclic indole carboxylic acid | 17 nM | C-6 fluoro tricyclic indole carboxylic acid | 2 nM | [1][2] |
| Anticancer Activity | Not available | - | 6-Methyl indole chloropyridinyl ester | - | [3] |
Note: Data presented is for substituted derivatives, as direct comparative studies on the parent compounds are limited.
The available data on fluoro-derivatives suggests that for anti-HCV activity, substitution at the C-6 position of the indole ring may lead to higher potency compared to the C-7 position[1][2]. Research on SARS-CoV-2 3CLpro inhibitors also indicates the importance of the carboxylic acid position on the indole ring for activity[3].
Experimental Protocols
To facilitate reproducible research, this section details common experimental protocols used to assess the biological activities of indole carboxylic acid derivatives.
Antiviral Activity Assay (HCV)
A common method to evaluate anti-HCV activity is through cell-based reporter assays.
Protocol:
-
Cell Culture: Huh7 cells containing a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and an antibiotic-antimycotic solution.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (this compound or Indole-6-carboxylic acid derivatives).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The half-maximal effective concentration (EC₅₀), the concentration at which a 50% reduction in luciferase activity is observed, is calculated from the dose-response curves. Cytotoxicity is typically assessed in parallel using an MTT or similar viability assay to determine the selectivity index (SI = CC₅₀/EC₅₀).
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: Plates are incubated for 24-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by the parent this compound and Indole-6-carboxylic acid are not extensively characterized, their derivatives have been shown to interact with various cellular targets. For instance, indole derivatives are known to modulate pathways involved in viral replication and cancer cell proliferation.
Below are representative diagrams illustrating a general experimental workflow for screening such compounds and a hypothetical signaling pathway that could be targeted.
Conclusion
The comparative analysis of this compound and Indole-6-carboxylic acid, based on the available data for their derivatives, highlights the critical role of substituent position in determining biological activity. Derivatives of Indole-6-carboxylic acid have shown particular promise in the context of antiviral and anticancer research. However, a clear and direct comparison of the parent compounds is still lacking in the scientific literature. Further head-to-head studies employing standardized assays are necessary to fully elucidate the distinct biological profiles of these two isomers and to guide the rational design of more potent and selective therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative investigations.
References
A Comparative Guide to the Structure-Activity Relationship of Indole-7-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its many derivatives, indole-7-carboxylic acids are of significant interest due to their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indole-7-carboxylic acid derivatives, with a focus on their anticancer and anti-inflammatory properties. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.
While extensive research has been conducted on indole derivatives as a whole, specific and comprehensive SAR studies on a wide range of this compound derivatives are still emerging. Much of the current understanding is extrapolated from studies on related indole carboxamides and derivatives with substitutions at other positions of the indole ring. This guide synthesizes the available information to provide a foundational understanding for researchers in this field.
Anticancer Activity of Indole Carboxylic Acid Derivatives
Indole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.
The following table summarizes the in vitro anticancer activity (IC50 values) of various indole carboxylic acid and carboxamide derivatives against different cancer cell lines. It is important to note that these are not exclusively this compound derivatives due to the limited availability of specific data for this subclass.
| Compound ID | Indole Substitution | Linker/Amide Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-hydroxy-1H-indole-2-carboxylic acid | Amide with 4-hydroxybenzylamine | MCF-7 | 13.2 | [1] |
| 2 | 4,6-difluoro-1H-indole-2-carboxylic acid | Amide with benzylamine | KNS42 (pediatric GBM) | >50 | [2] |
| 3 | 1H-indole-2-carboxylic acid | Amide with rimantadine | H37Rv (M. tuberculosis) | 1.25 | [2] |
| 4 | 5-methoxy-1H-indole-2-carboxylic acid | Amide with rimantadine | H37Rv (M. tuberculosis) | 0.62 | [2] |
| 5 | Indole-3-carboxaldehyde derivative | Sulfonohydrazide | MCF-7 | 13.2 | [1] |
| 6 | Indole-3-carboxaldehyde derivative | Sulfonohydrazide | MDA-MB-468 | 8.2 | [1] |
| 7 | 7-Azaindole derivative | Substituted piperidine | A549 (Lung) | 6.23 µg/mL | [3] |
| 8 | 7-Azaindole derivative | Substituted piperidine | A549 (Lung) | 4.56 µg/mL | [3] |
Note: The data presented is for a variety of indole carboxylic acid and carboxamide derivatives to illustrate the general SAR trends. Direct comparisons should be made with caution due to variations in experimental conditions.
-
Substitution on the Indole Ring: The nature and position of substituents on the indole ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), at the 4, 5, or 6-positions of the indole-2-carboxamide scaffold have been shown to enhance cytotoxic effects.[2]
-
The Carboxamide Linker: The amide linkage at the C2 or C3 position is a common feature in many bioactive indole derivatives. The nature of the amine component of the amide is crucial for activity. For instance, bulky and hydrophobic groups like adamantane (as in rimantadine derivatives) can enhance antitubercular activity.[2]
-
Kinase Inhibition: Many indole derivatives exert their anticancer effects by inhibiting protein kinases. The 7-azaindole scaffold, a bioisostere of indole, is a known hinge-binding motif for many kinases and has been successfully utilized in the development of kinase inhibitors like vemurafenib.[4] For 7-azaindole derivatives, substitutions at the N1 and C3 positions are critical for potent kinase inhibition.[3]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
RPMI-1640 medium without phenol red
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Isopropanol
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Test compounds (indole derivatives)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium from each well. Add 200 µL of isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Many indole derivatives function as ATP-competitive kinase inhibitors. The following diagram illustrates the general mechanism of action.
Caption: General mechanism of ATP-competitive kinase inhibition by indole derivatives.
Anti-inflammatory Activity of Indole Carboxylic Acid Derivatives
Indole derivatives have also been extensively studied for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
The table below presents the inhibitory concentrations (IC50) of selected indole derivatives against nitric oxide (NO) production, a key indicator of inflammatory response.
| Compound ID | Indole Derivative Type | Assay | IC50 (µM) | Reference |
| UA-1 | Ursolic acid-indole conjugate | NO Inhibition in RAW 264.7 cells | 2.2 ± 0.4 | [5] |
| Ursolic Acid | (Reference) | NO Inhibition in RAW 264.7 cells | 17.5 ± 2.0 | [5] |
Note: The data highlights the potential of conjugating indole moieties to other bioactive scaffolds to enhance anti-inflammatory activity.
-
COX-2 Inhibition: The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), including the indole derivative indomethacin, is attributed to the inhibition of COX enzymes. Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects. The presence of a carboxylic acid group is often crucial for binding to the active site of COX enzymes.
-
Inhibition of Nitric Oxide Production: Indole derivatives can suppress the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). This is often achieved by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS). The SAR for this activity is diverse, but often involves modulation of the NF-κB signaling pathway.
This assay measures the production of nitrite, a stable metabolite of NO, in the culture medium of LPS-stimulated macrophages using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Test compounds (indole derivatives)
Procedure:
-
Cell Seeding: Seed RAW 2.64.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells.
The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory agents, including some indole derivatives, act by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.
Conclusion
This compound derivatives represent a promising area for drug discovery, with potential applications in oncology and inflammatory diseases. While specific SAR data for this subclass is still limited, the broader understanding of indole chemistry provides a strong foundation for future research. The key to advancing this field lies in the systematic synthesis and biological evaluation of a diverse library of this compound analogs. By leveraging the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can more effectively design and identify novel therapeutic agents with improved potency and selectivity. Further investigation is warranted to fully elucidate the therapeutic potential of this important class of molecules.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Analysis of Indole-7-Carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. Among its many derivatives, indole-7-carboxylic acid analogs are emerging as a promising class of therapeutic agents with diverse biological activities. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the advancement of drug discovery programs.
This comparative guide delves into the therapeutic efficacy of various this compound analogs, with a primary focus on their applications as antiviral and anti-inflammatory agents. We will explore their structure-activity relationships (SAR), mechanisms of action, and provide a detailed look at the experimental protocols used to evaluate their performance.
Comparative Efficacy of Indole-7-Carboxamide Analogs as HIV-1 Attachment Inhibitors
A series of indole-7-carboxamides have been investigated as potent inhibitors of HIV-1 attachment, a critical first step in the viral entry process. These compounds target the viral envelope glycoprotein gp120, preventing its interaction with the host cell receptor CD4. The following table summarizes the in vitro antiviral potency of key analogs.
| Compound ID | Structure | R Group | Antiviral Potency (IC50, nM) vs. JRFL pseudotype virus |
| 1 | 4-Fluoro-indole core with piperazinyl benzamide | H | 1.3 |
| 3 | Indole-7-carboxamide | H | 1.1 |
| 4 | N-Methylindole-7-carboxamide | CH₃ | 0.2 |
| 5 | N,N-Dimethylindole-7-carboxamide | (CH₃)₂ | 1.1 |
| 6 | N-Ethylindole-7-carboxamide | CH₂CH₃ | 0.4 |
| 7 | N-Isopropylindole-7-carboxamide | CH(CH₃)₂ | 2.1 |
| 8 | N-Cyclopropylindole-7-carboxamide | c-C₃H₅ | 0.7 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.[1]
The SAR studies reveal that small N-alkyl substitutions on the C7-carboxamide can significantly enhance antiviral potency, with the N-methyl analog (4 ) exhibiting picomolar activity.[1] This suggests that a specific hydrophobic interaction in the binding pocket of gp120 is crucial for potent inhibition.
Comparative Efficacy of 3,5-Disubstituted-Indole-7-Carboxamides as IKK-β Inhibitors
In the realm of anti-inflammatory therapeutics, 3,5-disubstituted-indole-7-carboxamides have been identified as potent and selective inhibitors of IκB kinase β (IKK-β), a key enzyme in the NF-κB signaling pathway. Dysregulation of this pathway is implicated in numerous inflammatory diseases. The table below compares the inhibitory activity of representative analogs.
| Compound ID | R¹ Substituent | R² Substituent | IKK-β IC50 (μM) |
| 3 (Lead Fragment) | H | H | 14 |
| 5 | 3-Pyridyl | H | 0.18 |
| 8 | 3-Pyridyl | 5-Cl | 0.045 |
| 12 | 3-Pyridyl | 5-CN | 0.019 |
| 13 | 3-Pyridyl | 5-OMe | 0.043 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 21(8), 2255-2258.[2]
The SAR for this series highlights the importance of substitution at the 3- and 5-positions of the indole core. A 3-pyridyl group at R¹ and electron-withdrawing substituents at the R² position, such as cyano (12 ), lead to a significant increase in inhibitory potency against IKK-β.[2]
Experimental Protocols
Antiviral Assay (HIV-1 Pseudovirus)
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against HIV-1 entry.
Methodology:
-
Virus Production: Pseudotyped HIV-1 particles expressing the JRFL envelope glycoprotein and encoding a luciferase reporter gene are produced by co-transfection of HEK293T cells.
-
Infection: U87.CD4.CCR5 target cells are seeded in 96-well plates and infected with the pseudovirus in the presence of serial dilutions of the test compounds.
-
Luciferase Assay: After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated from the dose-response curves by determining the compound concentration that causes a 50% reduction in luciferase activity compared to untreated controls.[1]
IKK-β Kinase Inhibition Assay
Objective: To measure the in vitro inhibitory activity of the compounds against IKK-β.
Methodology:
-
Reaction Setup: The assay is performed in a 96-well plate containing recombinant human IKK-β, a biotinylated IκBα peptide substrate, and ATP.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a homogenous time-resolved fluorescence (HTRF) assay. A europium cryptate-labeled anti-phospho-IκBα antibody and a streptavidin-XL665 conjugate are added.
-
Data Analysis: The HTRF signal is measured, and the IC50 values are determined from the dose-response curves, representing the concentration of the inhibitor required to achieve 50% inhibition of IKK-β activity.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
The diagram above illustrates the mechanism of action of indole-7-carboxamide antiviral agents. They bind to the viral glycoprotein gp120, thereby inhibiting its attachment to the host cell's CD4 receptor and preventing the subsequent steps of viral entry.
This diagram depicts the role of 3,5-disubstituted-indole-7-carboxamides in the NF-κB signaling pathway. By inhibiting the IKKβ subunit of the IKK complex, these compounds prevent the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm and blocking the transcription of pro-inflammatory genes.
The workflow for the HIV-1 antiviral assay is a multi-step process that involves preparing the compounds and target cells, performing the infection in the presence of the compounds, and quantifying the extent of viral entry by measuring the activity of a reporter gene. This allows for the determination of the compounds' inhibitory potency.
References
A Comparative Analysis of Indole-7-Carboxylic Acid and its Positional Isomers in Biological Assays
An in-depth examination of the structure-activity relationships of indole carboxylic acid isomers reveals that the position of the carboxyl group on the indole ring significantly influences their biological activity. While comprehensive comparative studies directly assessing all isomers in the same assays are limited, existing research on individual isomers and their derivatives provides valuable insights into their potential as modulators of various biological targets, including enzymes and receptors.
This guide offers a comparative overview of indole-7-carboxylic acid and its positional isomers (indole-2, -3, -4, -5, and -6-carboxylic acids) in a range of biological assays. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
Summary of Biological Activities
The biological activities of indole carboxylic acid isomers are diverse, with specific isomers showing inhibitory or modulatory effects on different protein targets. The table below summarizes the available quantitative data from various biological assays. It is important to note that the data is derived from studies on various derivatives and not always on the parent compounds, and direct comparisons should be made with caution.
| Isomer | Target | Assay Type | Compound Type | Activity (IC₅₀/Kᵢ) |
| Indole-2-Carboxylic Acid | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzyme Inhibition | 6-acetamido derivative | 1.17 µM (IC₅₀)[1] |
| Tryptophan 2,3-dioxygenase (TDO) | Enzyme Inhibition | 6-acetamido derivative | 1.55 µM (IC₅₀)[1] | |
| HIV-1 Integrase | Enzyme Inhibition | Parent compound | 32.37 µM (IC₅₀) | |
| HIV-1 Integrase | Enzyme Inhibition | Optimized derivative (20a) | 0.13 µM (IC₅₀)[2] | |
| Cannabinoid Receptor 1 (CB1) | Allosteric Modulator Binding | N-(4-(dimethylamino)phenethyl)-3-pentyl derivative (11j) | 167.3 nM (KB) | |
| Indole-3-Carboxylic Acid | Angiotensin II Receptor 1 (AT₁) | Receptor Binding | Novel derivatives | High nanomolar affinity[3] |
| Urease | Enzyme Inhibition | N-substituted oxime derivative (9) | 0.0345 ± 0.0008 mM (IC₅₀) | |
| Indole-6-Carboxylic Acid | Epidermal Growth Factor Receptor (EGFR) | Enzyme Inhibition | Hydrazone derivative (3b) | High antiproliferation activity |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Enzyme Inhibition | Oxadiazole derivative (6e) | High antiproliferation activity | |
| This compound | Not specified | General Bioactivity | Parent compound | Building block for anticancer and anti-inflammatory drugs[4] |
Key Biological Targets and Positional Isomer Specificity
The differential positioning of the carboxylic acid group leads to distinct interactions with the binding sites of biological targets, resulting in varying potencies and selectivities.
Enzyme Inhibition:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of IDO1 and TDO, enzymes involved in tryptophan metabolism and potential targets for cancer immunotherapy. One derivative, 9o-1, exhibited IC₅₀ values of 1.17 µM for IDO1 and 1.55 µM for TDO[1].
-
HIV-1 Integrase: Indole-2-carboxylic acid has served as a scaffold for the development of HIV-1 integrase inhibitors. While the parent compound showed modest activity (IC₅₀ of 32.37 µM), optimized derivatives have demonstrated significantly improved potency, with compound 20a reaching an IC₅₀ of 0.13 µM[2].
-
Urease: N-substituted oxime derivatives of indole-3-carbaldehyde , which is closely related to indole-3-carboxylic acid, have shown potent urease inhibitory activity. Compound 9 was identified as a particularly potent inhibitor with an IC₅₀ of 0.0345 ± 0.0008 mM[5].
-
EGFR and VEGFR-2: Derivatives of indole-6-carboxylic acid have been synthesized as multi-target antiproliferative agents. Specific hydrazone and oxadiazole derivatives demonstrated high inhibitory activity against EGFR and VEGFR-2, respectively.
Receptor Modulation:
-
Angiotensin II Receptor 1 (AT₁): Novel derivatives of indole-3-carboxylic acid have displayed high nanomolar affinity for the AT₁ receptor, suggesting their potential as antihypertensive agents[3].
-
Cannabinoid Receptor 1 (CB1): Indole-2-carboxamides have been explored as allosteric modulators of the CB1 receptor. The position of substituents on the indole ring, including the carboxyl group, is crucial for both binding affinity and cooperativity.
-
Dopamine D₂ and D₃ Receptors: A comparative study of indolyl carboxylic acid amides indicated that the position of the carboxylic acid group (indole-2 vs. indole-3) impacts the binding affinity for D₂ and D₃ receptors.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized descriptions of common assays used to evaluate the biological activity of indole carboxylic acid isomers.
Enzyme Inhibition Assays
A common workflow for determining the inhibitory activity of compounds against a target enzyme is outlined below.
Figure 1: General workflow for an in vitro enzyme inhibition assay.
Protocol for a Generic Enzyme Inhibition Assay:
-
Compound Preparation: A stock solution of the test compound (e.g., an indole carboxylic acid isomer) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of concentrations for testing.
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Assay Reaction: The enzyme, test compound at various concentrations, and substrate are combined in a microplate well. Control wells containing enzyme and substrate without the inhibitor, and wells with only buffer and substrate are also included.
-
Incubation: The reaction mixture is incubated for a specific period at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: The amount of product formed or the remaining substrate is quantified using a suitable detection method, such as spectrophotometry, fluorometry, or luminescence.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the control. The data is then plotted as a dose-response curve, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable equation (e.g., the four-parameter logistic equation).
Receptor Binding Assays
The following diagram illustrates a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.
Figure 2: Workflow of a competitive radioligand receptor binding assay.
Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
-
Assay Components: The assay includes the receptor-containing membranes, a known radiolabeled ligand that binds to the receptor with high affinity, and the unlabeled test compound (the indole carboxylic acid isomer) at various concentrations.
-
Incubation: The components are incubated together in a suitable buffer to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Kᵢ), which reflects its binding affinity for the receptor.
Conclusion
The positional isomerism of the carboxylic acid group on the indole ring is a critical determinant of biological activity. While indole-2- and indole-3-carboxylic acid derivatives have been more extensively studied and have shown promise as inhibitors of various enzymes and modulators of receptors, the biological potential of This compound and other isomers remains less explored in a comparative context. The available data suggests that each isomer may possess a unique pharmacological profile, highlighting the need for systematic comparative studies to fully elucidate their structure-activity relationships. Such studies would be invaluable for guiding the rational design of novel therapeutics based on the indole carboxylic acid scaffold. Future research focusing on the direct comparison of all positional isomers in a panel of standardized biological assays is warranted to unlock their full therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. Indole-5-carboxylic acid 99 1670-81-1 [sigmaaldrich.com]
Validating the Mechanism of Action of Indole-7-Carboxylic Acid-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, forms the core of numerous natural products and synthetic drugs.[1] The strategic placement of a carboxylic acid group at the 7th position of the indole ring, along with other substitutions, has given rise to a class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of the mechanisms of action of various indole-7-carboxylic acid-based drugs and their derivatives, supported by experimental data and detailed protocols to aid in their validation.
Anticancer Activity: A Multifaceted Approach
This compound derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer through multiple mechanisms of action.[2][3] Key validated mechanisms include inhibition of tubulin polymerization, modulation of kinase signaling pathways, and epigenetic modifications.
Inhibition of Tubulin Polymerization
Several indole derivatives exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. These agents often bind to the colchicine binding site on β-tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis.[2]
Comparative Efficacy of Indole Derivatives as Tubulin Polymerization Inhibitors
| Compound | Target Cell Line(s) | IC50 (µM) for Cytotoxicity | IC50 (µM) for Tubulin Polymerization Inhibition | Reference Drug | Reference Drug IC50 (µM) |
| Compound 3l (Podophyllotoxin conjugate) | A549/DDP | 18.53 ± 1.51 | Not explicitly stated, but shown to disrupt microtubule network | - | - |
| In-9 (Podophyllotoxin conjugate) | K562/VCR | Potent antitumor activity | Disrupts microtubule network | - | - |
| Indole-chalcone derivative (FC77) | NCI-60 panel | GI50 ~ 6 | Binds to tubulin | Colchicine | - |
| Indole-tetrazole coupled aromatic amides (Compound 7 & 9) | MCF-7, A549, SKOV3 | 3.5 - 8.7 | 0.52 (Cmpd 7), 0.34 (Cmpd 9) | Combretastatin A-4 | 1.12 |
| Indole-chalcone derivative (Compound 4) | Various | 0.006 - 0.035 | 0.81 | - | - |
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the ability of a test compound to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation : Prepare tubulin solution (e.g., from bovine brain), GTP solution, and a fluorescent reporter in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
Compound Incubation : Add the test compound at various concentrations to a 96-well plate.
-
Initiation of Polymerization : Add the tubulin solution to the wells to initiate polymerization.
-
Fluorescence Monitoring : Place the plate in a fluorimeter at 37°C and monitor the increase in fluorescence over time. The fluorescent reporter binds to polymerized microtubules, and its fluorescence is enhanced.
-
Data Analysis : Plot the fluorescence intensity against time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[1]
Workflow for Tubulin Polymerization Assay
Caption: Workflow of a typical tubulin polymerization assay.
Kinase Inhibition
Indole derivatives have been identified as potent inhibitors of various kinases that are often dysregulated in cancer, playing crucial roles in cell proliferation, survival, and metastasis.[2][3]
Signaling Pathway of Kinase Inhibition by Indole Derivatives
Caption: Indole derivatives inhibit various kinases, impacting key cellular processes in cancer.
Comparative Efficacy of Indole Derivatives as Kinase Inhibitors
| Compound | Target Kinase(s) | Target Cell Line(s) | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 16 | EGFR, CDK-2 | A549 | 0.0341 (EGFR) | Erlotinib | 0.0673 (EGFR) |
| Compound 17 | EGFR | Leukemia | 78.76% growth inhibition at 10 µM | Imatinib | 9% inhibition at 10 µM |
Experimental Protocol: Kinase Inhibition Assay (Generic)
-
Reagents : Prepare recombinant kinase, substrate peptide, ATP, and assay buffer.
-
Compound Preparation : Serially dilute the test compound.
-
Kinase Reaction : In a microplate, add the kinase, substrate, test compound, and initiate the reaction by adding ATP.
-
Detection : After incubation, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
Data Analysis : Determine the IC50 value of the compound by plotting the percentage of kinase activity against the compound concentration.
Epigenetic Regulation: HDAC and LSD1 Inhibition
Indole-based compounds have also demonstrated the ability to modulate epigenetic marks by inhibiting histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), enzymes that are often dysregulated in cancer.[3]
Comparative Efficacy of Indole Derivatives as Epigenetic Modulators
| Compound | Target Enzyme | IC50 (nM) | Target Cell Line(s) | IC50 (µM) for Cytotoxicity | Reference Drug | Reference Drug IC50 (nM) |
| Compound 42 (Hydroxamic acid derivative) | HDAC1, HDAC6 | 1.16 (HDAC1), 2.30 (HDAC6) | - | - | SAHA | - |
| Compound 43 | LSD1 | 50 | A549 | 0.74 | - | - |
Antiviral Activity: Targeting Viral Enzymes
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of viral enzymes, particularly HIV-1 integrase.[4][5]
Mechanism of Action of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
These compounds act as integrase strand transfer inhibitors (INSTIs). They chelate the two Mg²⁺ ions within the active site of the integrase enzyme, preventing the integration of the viral DNA into the host genome.[4][5]
Logical Relationship in HIV-1 Integrase Inhibition
Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.
Comparative Efficacy of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
| Compound | IC50 (µM) for Integrase Inhibition |
| Compound 3 | 32.37 |
| Compound 15 | 6.11 |
| Compound 18 | 4.98 |
| Compound 20a | 0.13 |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
-
Reagents : Prepare purified recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.
-
Reaction Setup : In a microplate, combine the integrase, donor DNA, and the test compound at various concentrations.
-
Initiation of Strand Transfer : Add the target DNA to initiate the strand transfer reaction.
-
Detection : After incubation, the reaction products (strand transfer products) are detected. This can be achieved through various methods, including gel electrophoresis and autoradiography (if using a radiolabeled substrate) or ELISA-based assays.
-
Data Analysis : Quantify the amount of strand transfer product and calculate the IC50 value of the test compound.
Anti-inflammatory Activity: CysLT1 Antagonism
Certain indole derivatives, particularly those with a 2-carboxylic acid moiety, have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key player in the inflammatory cascade of asthma and allergic rhinitis.[6]
Comparative Efficacy of Indole-2-Carboxylic Acid Derivatives as CysLT1 Antagonists
| Compound | CysLT1 Antagonist IC50 (µM) | CysLT2 Antagonist IC50 (µM) |
| Compound 1 | 0.66 ± 0.19 | No activity |
| Compound 17k | 0.0059 ± 0.0011 | 15 ± 4 |
This guide provides a foundational understanding of the diverse mechanisms of action of this compound-based drugs. The provided data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro and In-Vivo Studies of Indole Carboxylic Acid Compounds
Disclaimer: Direct comparative in-vitro and in-vivo studies on Indole-7-carboxylic acid are limited in publicly available scientific literature. Therefore, this guide provides a comparative analysis based on a closely related and well-researched analogue, Indole-3-carboxylic acid , to illustrate the correlation and differences between in-vitro and in-vivo findings for this class of compounds. The principles and methodologies described are broadly applicable to the study of other indole carboxylic acid derivatives.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data.
Introduction to Indole Carboxylic Acids
Indole and its derivatives are a significant class of heterocyclic compounds that are omnipresent in natural products and synthetic molecules with a wide range of pharmacological activities.[1] Indole carboxylic acids, in particular, have garnered attention for their potential as therapeutic agents in various domains, including oncology and inflammation. The position of the carboxylic acid group on the indole ring significantly influences the biological activity. This guide focuses on the translation of in-vitro observations to in-vivo efficacy, a critical step in the drug development process.
Comparative Analysis: In-Vitro vs. In-Vivo Studies of Indole-3-Carboxylic Acid in Oncology
A key area of investigation for indole carboxylic acids is their potential to enhance the efficacy of existing anticancer therapies. The following sections compare the in-vitro and in-vivo effects of Indole-3-carboxylic acid (I3C) in combination with the chemotherapeutic agent Doxorubicin (DOX) for the treatment of colorectal cancer.[2]
Data Presentation
The following tables summarize the quantitative data from a study investigating the synergistic effects of Indole-3-carboxylic acid and Doxorubicin.[2]
Table 1: In-Vitro Efficacy of Indole-3-Carboxylic Acid and Doxorubicin on LS180 Colorectal Cancer Cells [2]
| Treatment Group | Cell Viability (OD Value) | Number of Colonies | p21 Protein Expression (Fold Change) | p53 Protein Expression (Fold Change) |
| Control | 1.88 ± 0.02 | 407 ± 12 | 1.00 | 1.00 |
| Doxorubicin (DOX) | 1.20 ± 0.04 | 245 ± 9 | 2.5 | 1.8 |
| DOX + I3C | 0.78 ± 0.09 | 74 ± 6 | 4.5 | 2.5 |
Table 2: In-Vivo Efficacy of Indole-3-Carboxylic Acid and Doxorubicin in a Colorectal Cancer Xenograft Mouse Model [2]
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | p21 Protein Expression (Fold Change) | p53 Protein Expression (Fold Change) |
| Control | ~1800 | ~1.5 | 1.00 | 1.00 |
| Doxorubicin (DOX) | ~1000 | ~0.8 | 2.2 | 1.7 |
| DOX + I3C | ~500 | ~0.4 | 4.0 | 2.3 |
Experimental Protocols
-
Cell Line: Human colorectal adenocarcinoma cell line LS180.
-
Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (CCK-8):
-
LS180 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well.
-
After 24 hours, cells were treated with Doxorubicin (0.5 µM) alone or in combination with Indole-3-carboxylic acid (100 µM).
-
After 48 hours of incubation, 10 µL of CCK-8 solution was added to each well.
-
The plates were incubated for another 2 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader.
-
-
Colony Formation Assay:
-
LS180 cells were seeded in 6-well plates at a density of 500 cells/well.
-
Cells were treated with Doxorubicin (0.5 µM) alone or in combination with Indole-3-carboxylic acid (100 µM) for 48 hours.
-
The medium was then replaced with fresh medium, and the cells were cultured for an additional 10-14 days.
-
Colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of colonies containing more than 50 cells was counted.
-
-
Western Blot Analysis:
-
LS180 cells were treated as described above for 48 hours.
-
Total protein was extracted, and protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.
-
Membranes were blocked and then incubated with primary antibodies against p21, p53, and β-actin overnight at 4°C.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an ECL detection system.
-
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: 1 × 10⁷ LS180 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol:
-
When the tumor volume reached approximately 100 mm³, the mice were randomly divided into three groups (n=6 per group): Control (vehicle), Doxorubicin (2 mg/kg), and Doxorubicin (2 mg/kg) + Indole-3-carboxylic acid (50 mg/kg).
-
Treatments were administered via intraperitoneal injection every three days for 21 days.
-
Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²)/2.
-
-
Tissue Analysis:
-
At the end of the experiment, mice were euthanized, and tumors were excised and weighed.
-
Tumor tissues were fixed in formalin for immunohistochemistry or snap-frozen for Western blot analysis to determine the expression of p21 and p53.
-
Signaling Pathways and Mechanisms of Action
Indole-3-carboxylic acid appears to enhance the anticancer effects of Doxorubicin by promoting cellular senescence, a state of irreversible cell cycle arrest. This is supported by the upregulation of the cyclin-dependent kinase inhibitor p21 and the tumor suppressor p53, both in vitro and in vivo.[2]
Doxorubicin-Induced Senescence Pathway Enhanced by Indole-3-Carboxylic Acid
Caption: Doxorubicin and Indole-3-carboxylic acid synergistic pathway.
Experimental Workflow
Caption: Experimental workflow for in-vitro and in-vivo comparison.
Discussion and Conclusion
The presented data demonstrates a strong correlation between the in-vitro and in-vivo findings for the combination therapy of Doxorubicin and Indole-3-carboxylic acid. The enhanced inhibition of cancer cell proliferation and colony formation observed in vitro translated to a significant reduction in tumor growth in the in-vivo xenograft model.[2] Furthermore, the molecular mechanism involving the upregulation of p21 and p53 was consistent across both experimental systems.[2]
This case study highlights the importance of using a combination of in-vitro and in-vivo models to validate the therapeutic potential of new compounds. While in-vitro assays provide a rapid and cost-effective method for initial screening and mechanistic studies, in-vivo models are crucial for evaluating efficacy, toxicity, and pharmacokinetics in a whole-organism context.
For this compound and its derivatives, future research should aim to establish a similar body of comparative data to validate their therapeutic potential. The experimental designs and methodologies outlined in this guide can serve as a valuable template for such investigations.
References
Benchmarking Indole-7-Carboxylic Acid Derivatives Against Known IDO1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of indole-7-carboxylic acid derivatives against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology. Due to the limited availability of public data on the IDO1 inhibitory activity of this compound derivatives, this comparison utilizes data for the closely related indole-2-carboxylic acid derivatives as a surrogate. The data is benchmarked against the well-characterized IDO1 inhibitors, Epacadostat and Navoximod.
Quantitative Comparison of IDO1 Inhibitors
The inhibitory activities of various compounds against the IDO1 enzyme are typically measured by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. The following table summarizes the available IC50 data for selected indole-2-carboxylic acid derivatives and the known IDO1 inhibitors, Epacadostat and Navoximod. The data is derived from cellular assays, which provide a more physiologically relevant measure of inhibitor potency.
| Compound Class | Specific Derivative | HeLa Cellular IC50 (nM) | THP-1 Cellular IC50 (nM) | Reference |
| Indole-2-carboxylic acid | Compound 9c | 2.6 | 11.2 | [1] |
| Known IDO1 Inhibitor | Epacadostat (INCB24360) | ~10 | - | [2] |
| Known IDO1 Inhibitor | Navoximod (GDC-0919) | 75 | - | [3] |
Note: Data for Indole-2-carboxylic acid derivatives is used as a proxy for this compound derivatives. Lower IC50 values indicate higher potency.
Experimental Protocols
The determination of IC50 values for IDO1 inhibitors relies on robust enzymatic and cell-based assays. Below are detailed methodologies for these key experiments.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified recombinant IDO1 enzyme.
Materials and Reagents:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Test Compounds (e.g., Indole-carboxylic acid derivatives, Epacadostat)
-
Reaction Buffer (50 mM potassium phosphate, pH 6.5)
-
Ascorbic Acid (Reductant)
-
Methylene Blue (Electron Carrier)
-
Catalase
-
Trichloroacetic Acid (TCA) (Stop Solution)
-
Ehrlich's Reagent (Detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, IDO1 enzyme, and varying concentrations of the test compound. Control wells should contain the vehicle (e.g., DMSO) instead of the test compound.[4]
-
Initiation: Initiate the enzymatic reaction by adding the substrate, L-Tryptophan.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding TCA.[5]
-
Kynurenine Detection: Add Ehrlich's Reagent to each well. This reagent reacts with the product of the enzymatic reaction, kynurenine, to produce a colored product.[4]
-
Measurement: Measure the absorbance of the colored product at approximately 480 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay (HeLa or SK-OV-3 cells)
This assay measures the inhibition of IDO1 activity within a cellular context, providing a more physiologically relevant assessment of a compound's efficacy.
Materials and Reagents:
-
HeLa or SK-OV-3 cells
-
Cell Culture Medium (e.g., DMEM or McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test Compounds
-
L-Tryptophan
-
Reagents for kynurenine detection
Procedure:
-
Cell Seeding: Seed HeLa or SK-OV-3 cells in 96-well plates and allow them to adhere overnight.[6][7]
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 25-100 ng/mL) to induce the expression of the IDO1 enzyme and incubate for 24-48 hours.[6][7]
-
Inhibitor Treatment: Replace the medium with fresh medium containing L-Tryptophan and a range of concentrations of the test compound.[7]
-
Incubation: Incubate the plates for an additional 24-48 hours.[6]
-
Supernatant Collection: Collect the cell culture supernatant.[6]
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using methods such as HPLC or a colorimetric assay with Ehrlich's Reagent.[6][7]
-
Data Analysis: Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the log of the inhibitor concentration.
Visualizing Key Pathways and Workflows
To better understand the context of IDO1 inhibition, the following diagrams illustrate the IDO1 signaling pathway and a general experimental workflow.
Caption: The IDO1 signaling pathway and the point of inhibition.
References
- 1. Design, synthesis and biological evaluation of bicyclic carboxylic acid derivatives as IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indole-7-Carboxylic Acid-Based Probes for S-Nitrosylation Detection
For Researchers, Scientists, and Drug Development Professionals
The detection of S-nitrosothiols (SNOs), a critical post-translational modification involved in nitric oxide signaling, is paramount in understanding a myriad of physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for the real-time, sensitive detection of these transient species in biological systems. This guide provides a comparative analysis of an indole-7-carboxylic acid-based fluorescent probe against other common alternatives for the detection of S-nitrosylation, with a focus on cross-reactivity and performance, supported by experimental data and protocols.
Introduction to this compound-Based Probes
Indole scaffolds are versatile fluorophores utilized in the design of fluorescent probes due to their favorable photophysical properties and amenability to chemical modification. Functionalization at the 7-position of the indole ring, often via the carboxylic acid handle, allows for the introduction of recognition moieties that can selectively react with specific analytes. A notable example is the development of an indole-arylphosphine-based probe for the detection of S-nitrosylation, particularly within mitochondria.[1]
Sensing Mechanism of the Indole-Arylphosphine Probe
The detection of S-nitrosothiols by this class of probes is predicated on a reductive ligation reaction. The arylphosphine moiety selectively reacts with the S-nitrosothiol, leading to the formation of an iminophosphorane, which then undergoes hydrolysis. This reaction cleaves the ester linkage at the 7-position of the indole, releasing the fluorophore and resulting in a significant enhancement of fluorescence. This "turn-on" response provides a direct and sensitive readout of S-nitrosothiol concentration.
Caption: Sensing mechanism of the indole-arylphosphine probe for S-nitrosothiols.
Comparative Analysis of S-Nitrosylation Probes
The ideal fluorescent probe for S-nitrosylation should exhibit high sensitivity, selectivity against other biologically relevant reactive species, and operate under physiological conditions. Below is a comparison of the this compound-based probe with other commonly used fluorescent probes for S-nitrosothiols.
| Probe Class | Sensing Mechanism | Target Analyte | Reported Sensitivity | Key Cross-Reactants | Reference |
| Indole-Arylphosphine | Reductive Ligation | S-Nitrosothiols (e.g., GSNO) | Low micromolar | Low interference from other ROS/RNS | [1] |
| Coumarin-based | SNO-mediated hydrolysis/cleavage | S-Nitrosothiols | Sub-micromolar to micromolar | May show some response to other ROS | [2] |
| Rhodamine-based | Spirolactam ring-opening | S-Nitrosothiols | Nanomolar to micromolar | Can be sensitive to pH changes | [2] |
| SNOP1 (Phosphine-based) | Reductive Ligation | S-Nitrosothiols, HNO | Micromolar | Significant cross-reactivity with HNO | [3] |
| Clickable Probes (PBZyn) | Phosphine-based ligation with alkyne handle | S-Nitrosothiols | Not a "turn-on" probe, for labeling | Low cross-reactivity reported | [4] |
ROS: Reactive Oxygen Species, RNS: Reactive Nitrogen Species, GSNO: S-Nitrosoglutathione, HNO: Nitroxyl.
Experimental Protocols
General Protocol for Cross-Reactivity Assessment of Fluorescent Probes
This protocol outlines a general method for evaluating the selectivity of a fluorescent probe for S-nitrosothiols against a panel of potentially interfering biological species.
1. Materials and Reagents:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
S-nitrosoglutathione (GSNO) as the primary analyte.
-
Panel of potential interfering species (e.g., glutathione (GSH), cysteine (Cys), hydrogen peroxide (H₂O₂), nitric oxide (NO) donors, nitrite (NO₂⁻), nitrate (NO₃⁻), hypochlorite (ClO⁻)).[3]
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
96-well microplate (black, clear bottom for fluorescence measurements).
-
Fluorescence microplate reader.
2. Experimental Procedure:
-
Prepare working solutions of the fluorescent probe (e.g., 10 µM) in the reaction buffer.
-
Prepare solutions of GSNO and each interfering species at a concentration significantly higher than that of the probe (e.g., 100 µM to 1 mM) in the reaction buffer.
-
In the 96-well plate, add the fluorescent probe solution to each well.
-
To respective wells, add the solution of GSNO (positive control) or one of the interfering species. Include a blank control with only the probe and buffer.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using the microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
3. Data Analysis:
-
Subtract the background fluorescence of the blank control from all measurements.
-
Calculate the fluorescence enhancement ("fold change") for each condition by dividing the fluorescence intensity in the presence of an analyte by the fluorescence intensity of the probe alone.
-
Compare the fluorescence enhancement induced by GSNO to that of the interfering species. A significantly higher response to GSNO indicates good selectivity.
Caption: General workflow for assessing the cross-reactivity of a fluorescent probe.
Conclusion
The this compound-based arylphosphine probe represents a valuable tool for the detection of S-nitrosylation, offering good selectivity and utility for imaging in specific cellular compartments like mitochondria.[1] While it demonstrates robust performance, researchers should consider the potential for cross-reactivity with other species, as is the case with many fluorescent probes. For instance, some phosphine-based probes have shown reactivity towards HNO.[3] The choice of probe should be guided by the specific experimental context, including the biological system under investigation and the potential interfering species present. The experimental protocol provided herein offers a standardized approach to validate the selectivity of any chosen probe, ensuring the reliability and accuracy of experimental findings.
References
- 1. Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fluorescent Probe for Imaging and Treating S-Nitrosation Stress in OGD/R Cells [mdpi.com]
- 3. A Reductive Ligation Based Fluorescent Probe for S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A clickable probe for versatile characterization of S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of Indole-7-carboxylic acid and its precursors
This guide provides a detailed spectroscopic comparison of Indole-7-carboxylic acid with its key precursors, Indole and 7-Cyanoindole. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for the identification and characterization of these compounds using various spectroscopic techniques. The supporting experimental data is presented in clear, comparative tables, and detailed methodologies for each technique are provided.
Chemical Structures and Synthetic Relationship
This compound is commonly synthesized from indole, often via an intermediate such as 7-cyanoindole, which is then hydrolyzed to the final carboxylic acid product. The structural relationship between these compounds forms the basis for the comparison of their spectroscopic properties.
Caption: Synthetic pathway from Indole to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Indole | Not Specified | 274[1] | 332[1] |
| 7-Cyanoindole | H₂O | 314[2] | 410[2] |
| This compound | H₂O | ~285 (indole ring), ~210 (n→π*)[3][4] | Not specified |
Note: The n→π transition for carboxylic acids is often weak and occurs at lower wavelengths.*[3][5]
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Indole | ~3400-3500 | N-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch | |
| ~1600-1450 | C=C Ring Stretch | |
| 7-Cyanoindole | ~3400-3500 | N-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch | |
| ~2220-2240 | C≡N (Nitrile) Stretch[6] | |
| This compound | ~3300-2500 (broad) | O-H Stretch (H-bonded dimer)[7][8][9] |
| ~3400-3500 | N-H Stretch | |
| ~1760-1690 | C=O (Carbonyl) Stretch[7][8] | |
| ~1320-1210 | C-O Stretch[7] |
| Compound | Solvent | H1 (N-H) | H2 | H3 | H4 | H5 | H6 | H7 |
| Indole | CDCl₃ | ~8.1 | ~7.2 | ~6.5 | ~7.6 | ~7.1 | ~7.1 | ~7.6 |
| 7-Cyanoindole | Not Specified | Broad | Aromatic Region (7-8) | Aromatic Region (6.5-7.5) | Aromatic Region (7-8) | Aromatic Region (7-8) | Aromatic Region (7-8) | - |
| This compound | Not Specified | ~10-13 (COOH, broad)[7][9], ~8.2 (N-H) | Aromatic Region (7-8) | Aromatic Region (6.5-7.5) | Aromatic Region (7-8) | Aromatic Region (7-8) | Aromatic Region (7-8) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The aromatic protons of substituted indoles present complex splitting patterns.
| Compound | Solvent | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other |
| Indole | CDCl₃ | 122.7 | 102.6 | 128.2 | 121.2 | 120.3 | 122.2 | 111.4 | 135.9 | - |
| 7-Cyanoindole | Not Specified | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | C≡N (~115-125) |
| This compound | Not Specified | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | Aromatic (100-140) | C=O (160-185)[9] |
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Notes |
| Indole | 117.15 | 117 (M+), 90, 89 | Molecular ion is typically the base peak. |
| 7-Cyanoindole | 142.15 | 142 (M+), 115 | Fragmentation often involves the loss of HCN (27 Da).[6] |
| This compound | 161.16[10] | 161 (M+), 144, 116, 115[10] | Characteristic loss of •OH (17 Da) and subsequent loss of CO (28 Da).[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
The following diagram illustrates a generalized workflow for the spectroscopic analysis of synthesized organic compounds.
Caption: Generalized workflow for spectroscopic analysis.
-
Objective: To determine the wavelengths of maximum absorbance (λ_abs).
-
Instrumentation: A standard dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution (e.g., 1 mg/mL) of the analyte in a UV-transparent solvent (e.g., methanol, water).
-
Prepare a series of dilutions to achieve a concentration that yields a maximum absorbance between 0.1 and 1.0 AU to ensure linearity.[2]
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorbance spectrum over a range of 200-500 nm.
-
Identify the wavelength(s) corresponding to the highest absorbance peaks.
-
-
Objective: To identify characteristic functional groups based on their vibrational frequencies.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[11]
-
The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.
-
-
Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve approximately 5-10 mg of the purified sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]
-
Place the tube in the spectrometer and lock the field onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[12]
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle and a relaxation delay of 1-5 seconds.[12]
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
-
Objective: To determine the molecular weight and elemental composition of the compound and its fragments.
-
Instrumentation: A mass spectrometer, commonly with an Electron Ionization (EI) source. High-Resolution Mass Spectrometry (HRMS) is used for determining the exact mass.[11]
-
Procedure (EI):
-
Introduce a small amount of the sample into the instrument's ion source (often via a direct insertion probe or GC inlet).
-
The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M+).
-
References
- 1. Spectrum [Indole] | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 4. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 10. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Indole-7-Carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Indole-7-carboxylic acid, adhering to standard safety protocols.
Hazard Identification and Safety Data
This compound and its derivatives present several potential hazards. The following table summarizes key safety information extracted from safety data sheets (SDS).
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | P264: Wash skin thoroughly after handling.[1][4] P270: Do not eat, drink or smoke when using this product.[1][3] P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Acute Toxicity (Dermal) | Toxic or harmful in contact with skin.[1][2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] P302+P352: IF ON SKIN: Wash with plenty of water.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | P332+P317: If skin irritation occurs: Get medical help.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5][6] |
| Aquatic Hazard | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7] | To prevent skin contact, as the substance is harmful and can cause irritation.[1][2][3] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use a face shield and safety glasses.[7] | To protect against eye irritation from dust or splashes.[1][2][3] |
| Skin and Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | To prevent skin exposure.[6] |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | To avoid inhalation of dust, which can cause respiratory irritation.[2][3] |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted in compliance with all national and local regulations.[1] The following protocol outlines the steps for the safe segregation and preparation of this chemical waste for collection by an approved waste disposal service.
Experimental Protocol for Waste Segregation and Storage
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers).
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix with other waste.[1]
-
-
Waste Containment:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.
-
Provide the disposal company with accurate information about the waste composition.
-
Follow their specific instructions for collection. The final disposal must be carried out at an approved waste disposal plant.[1][8]
-
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Immediate Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
Wear the appropriate PPE as detailed in the table above.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[8]
-
Clean the affected area thoroughly with soap and water.[4]
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department.
-
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. aksci.com [aksci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Indole-7-Carboxylic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Indole-7-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted, and the following personal protective equipment should be considered the minimum requirement. All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: If working outside of a fume hood or in a situation where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is critical to minimize exposure and maintain chemical purity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label clearly identifies the contents as this compound and that the container is properly sealed.
-
Wear appropriate PPE during the receiving and inspection process.
2. Storage:
-
Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1]
-
It is sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Segregate from incompatible materials such as strong oxidizing agents.
3. Preparation of Solutions:
-
All weighing and solution preparation should be conducted within a certified chemical fume hood.
-
To minimize dust generation, handle the solid material carefully.
-
When dissolving, add the solid to the solvent slowly while stirring to avoid splashing.
-
Clearly label all solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
4. Use in Experiments:
-
Conduct all experimental work involving this compound in a designated area, preferably within a fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep containers closed when not in use to prevent contamination and the release of vapors or dust.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Solid Waste:
-
Collect all solid this compound waste, including any contaminated items such as weighing paper or disposable spatulas, in a designated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
2. Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated hazardous waste container.
-
Do not dispose of solutions down the drain.
-
If dissolved in an organic solvent, the waste should be segregated according to the solvent's hazardous waste stream (e.g., halogenated or non-halogenated).
3. Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste container.
-
Do not dispose of contaminated PPE in the regular trash.
4. Decontamination:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.
-
Wash with an appropriate solvent, followed by soap and water. The initial solvent rinse should be collected as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limits | No specific occupational exposure limits have been established for this compound. | General laboratory safety guidelines should be followed. |
| Physical State | Solid (powder/crystals) | |
| Storage Temperature | Room temperature (cool, dry place). For long-term storage, consider -20°C. | [1] |
Visual Workflow and Emergency Protocols
To further clarify the handling and emergency procedures, the following diagrams have been created.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Emergency response procedures for spills or personal exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
